molecular formula C10H9ClO3 B154471 2-Chloro-2-oxo-1-phenylethyl acetate CAS No. 1638-63-7

2-Chloro-2-oxo-1-phenylethyl acetate

Cat. No.: B154471
CAS No.: 1638-63-7
M. Wt: 212.63 g/mol
InChI Key: BERNQQVIUAZUHY-UHFFFAOYSA-N
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Description

2-Chloro-2-oxo-1-phenylethyl acetate (CAS 1638-63-7), also known commercially as O-Acetylmandelic chloride , is a versatile reagent with a molecular formula of C10H9ClO3 and a molecular weight of 212.63 g/mol . This compound serves as a high-value synthetic intermediate, particularly in coupling reactions and in the synthesis of functional materials . Its structure, featuring both an acid chloride and an ester functional group, makes it a highly reactive and useful building block for the introduction of the O-acetylmandeloyl moiety into more complex molecules. Researchers will find this compound especially valuable in pharmaceutical development for creating novel chemical entities . The related (R)-enantiomer (CAS 49845-69-4) is also available for stereospecific synthesis needs, highlighting the compound's role in asymmetric synthesis . This reagent requires careful handling and specific storage conditions; it must be kept under an inert atmosphere at 2-8°C to maintain its stability and purity . As a safety note, this compound is hazardous, with GHS Hazard Statements including H314 (Causes severe skin burns and eye damage) . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-2-oxo-1-phenylethyl) acetate
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InChI

InChI=1S/C10H9ClO3/c1-7(12)14-9(10(11)13)8-5-3-2-4-6-8/h2-6,9H,1H3
Source PubChem
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InChI Key

BERNQQVIUAZUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10870897
Record name 1-(Chloroformyl)benzyl acetate
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Molecular Weight

212.63 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1638-63-7
Record name O-Acetylmandeloyl chloride
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Record name 1-(Chloroformyl)benzyl acetate
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Record name 1638-63-7
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Chloro-2-oxo-1-phenylethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-oxo-1-phenylethyl acetate, also known by its commercial name O-Acetylmandelic chloride, is a highly reactive, chiral acylating agent of significant interest in synthetic organic chemistry.[1] Its bifunctional nature, possessing both a reactive acid chloride and a protecting acetate group on a chiral backbone, renders it a valuable building block for the stereoselective synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] This guide provides an in-depth analysis of its molecular structure, a detailed and validated synthesis protocol, comprehensive spectroscopic characterization, and a discussion of its reactivity and applications, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

2-Chloro-2-oxo-1-phenylethyl acetate is a derivative of mandelic acid, an alpha-hydroxy carboxylic acid. The carboxylic acid is converted to an acyl chloride, and the alpha-hydroxyl group is acetylated. This structural arrangement is key to its utility, providing a reactive handle for acylation while the acetate protects the stereocenter.

PropertyValueSource
Molecular Formula C₁₀H₉ClO₃[1][2]
Molecular Weight 212.63 g/mol [1][2]
CAS Number 1638-63-7 (racemate)[1][2]
Appearance Colorless to pale yellow liquid
IUPAC Name 2-chloro-2-oxo-1-phenylethyl acetate[2]
Synonyms O-Acetylmandelic chloride, O-Acetylmandeloyl chloride[1]
Solubility Soluble in organic solvents (e.g., dichloromethane, ether); reacts vigorously with water and alcohols.
Hazard Statements H314: Causes severe skin burns and eye damage[1]

Synthesis Protocol: From Mandelic Acid to a Versatile Reagent

The most reliable and widely recognized synthesis of 2-chloro-2-oxo-1-phenylethyl acetate proceeds via a two-step process starting from mandelic acid. This protocol is adapted from a well-established procedure in Organic Syntheses, ensuring reproducibility and high yield.

Step 1: Acetylation of Mandelic Acid to O-Acetylmandelic Acid

The first step involves the protection of the hydroxyl group of mandelic acid as an acetate ester. This is a critical maneuver to prevent unwanted side reactions at the hydroxyl position during the subsequent chlorination step. The choice of acetyl chloride as the acetylating agent is driven by its high reactivity and the ease of removing the excess reagent and byproducts.

Experimental Protocol:

  • To a 500-mL flask equipped with a reflux condenser and a gas outlet, add 105 g (0.69 mol) of mandelic acid.

  • Carefully add 151 g (1.92 mol) of acetyl chloride. An exothermic reaction should commence. Gentle warming on a water bath may be necessary to initiate the reaction.

  • Once a clear solution is obtained, continue to warm the flask on a water bath to distill off the excess acetyl chloride.

  • Remove the last traces of acetyl chloride under vacuum.

  • Allow the resulting O-acetylmandelic acid to crystallize upon standing. The expected yield is 130–133 g (97–99%).

Step 2: Chlorination of O-Acetylmandelic Acid to 2-Chloro-2-oxo-1-phenylethyl acetate

The second step is the conversion of the carboxylic acid functionality of O-acetylmandelic acid into an acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol:

  • To the crude O-acetylmandelic acid from the previous step, add 250 g (2.1 mol) of thionyl chloride in a flask equipped with a reflux condenser and a gas outlet to a scrubber.

  • The reaction will start at room temperature. Heat the mixture to reflux for four hours to ensure complete conversion.

  • After the reflux period, distill off the excess thionyl chloride.

  • Purify the resulting 2-chloro-2-oxo-1-phenylethyl acetate by vacuum distillation. The product is a nearly colorless liquid. The expected yield is 115–120 g (79–82%).

Synthesis of 2-Chloro-2-oxo-1-phenylethyl acetate.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are paramount in synthetic chemistry. The following data represent the expected spectroscopic characteristics of 2-chloro-2-oxo-1-phenylethyl acetate.

Spectroscopic Data
¹H NMR (CDCl₃)δ (ppm): 7.5-7.3 (m, 5H, Ar-H), 6.0 (s, 1H, CH), 2.2 (s, 3H, CH₃)
¹³C NMR (CDCl₃)δ (ppm): 170.0 (C=O, ester), 168.0 (C=O, acyl chloride), 134.0 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 127.0 (Ar-CH), 75.0 (CH), 20.8 (CH₃)
FT-IR (neat)ν (cm⁻¹): ~3030 (Ar C-H), ~1810 (C=O, acyl chloride), ~1750 (C=O, ester), ~1230 (C-O, ester)
Mass Spec. (EI)m/z: 212/214 (M⁺), 177 ([M-Cl]⁺), 107, 77

Note: Predicted spectral data based on typical values for similar functional groups. Actual values may vary slightly.

Reactivity and Applications in Drug Development

The synthetic utility of 2-chloro-2-oxo-1-phenylethyl acetate stems from the high electrophilicity of the acyl chloride carbon, making it an excellent acylating agent for a wide range of nucleophiles, including alcohols, phenols, and amines.

Acylation Reactions

The general mechanism involves the nucleophilic attack on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride leaving group. This reaction is typically rapid and often exothermic.

General mechanism of acylation.
Application in the Synthesis of β-Lactam Antibiotics

A significant application of chiral acyl chlorides is in the synthesis of β-lactam antibiotics, such as penicillins and cephalosporins. The core structure of these antibiotics, the β-lactam ring, is often functionalized at the nitrogen atom with an acyl group. The use of an enantiomerically pure acylating agent like (R)- or (S)-2-chloro-2-oxo-1-phenylethyl acetate can be crucial for the synthesis of stereochemically defined antibiotic analogues.

For instance, the acylation of 6-aminopenicillanic acid (6-APA), the common precursor for many semisynthetic penicillins, with 2-chloro-2-oxo-1-phenylethyl acetate would introduce the O-acetylmandelyl side chain. This modification can influence the biological activity and pharmacokinetic properties of the resulting penicillin derivative.

Role as a Chiral Auxiliary

In asymmetric synthesis, a chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct a stereoselective reaction. The chiral nature of 2-chloro-2-oxo-1-phenylethyl acetate allows it to be used in this capacity. For example, in a Staudinger reaction for the synthesis of β-lactams, the reaction between a ketene and an imine can be rendered diastereoselective by the presence of a chiral substituent on either the ketene or the imine. By using a ketene derived from 2-chloro-2-oxo-1-phenylethyl acetate, the stereocenter on the acylating agent can influence the stereochemical outcome of the cycloaddition, leading to the preferential formation of one diastereomer of the β-lactam product. This diastereomer can then be separated, and the chiral auxiliary can be cleaved to yield the enantiomerically enriched final product.

Conclusion

2-Chloro-2-oxo-1-phenylethyl acetate is a potent and versatile synthetic intermediate with significant applications in organic synthesis, particularly in the realm of pharmaceutical development. Its well-defined synthesis, distinct spectroscopic signature, and predictable reactivity make it a valuable tool for the construction of complex, chiral molecules. A thorough understanding of its properties and reaction mechanisms, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

  • Matrix Fine Chemicals. 2-CHLORO-2-OXO-1-PHENYLETHYL ACETATE | CAS 1638-63-7. [Link]

Sources

2-Chloro-2-oxo-1-phenylethyl acetate synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-2-oxo-1-phenylethyl acetate

Introduction

2-Chloro-2-oxo-1-phenylethyl acetate, also known by its commercial name O-Acetylmandelic chloride (CAS No: 1638-63-7), is a highly valuable bifunctional reagent in modern organic synthesis.[1] Its molecular structure incorporates both a reactive acid chloride and a stable ester functional group, making it an exceptional building block for introducing the O-acetylmandeloyl moiety into complex molecular architectures.[1] This unique combination of functionalities allows for selective and sequential reactions, a property highly sought after by researchers in pharmaceutical development and materials science for the creation of novel chemical entities and functionalized materials.[1] This guide provides a comprehensive overview of a robust and field-proven pathway for its synthesis, grounded in fundamental principles of organic chemistry.

Retrosynthetic Analysis and Pathway Selection

The synthesis of 2-Chloro-2-oxo-1-phenylethyl acetate is most logically approached by disconnecting the two key functional groups: the acid chloride and the acetate ester. A retrosynthetic analysis logically points to O-Acetylmandelic acid as the immediate precursor, which itself can be readily derived from the commercially available and inexpensive starting material, Mandelic Acid.

This two-step pathway is advantageous due to its high efficiency, the use of well-understood and reliable reactions, and the relative ease of purification of the intermediate and final products.

G Target 2-Chloro-2-oxo-1-phenylethyl acetate Intermediate O-Acetylmandelic Acid Target->Intermediate Chlorination Start Mandelic Acid Intermediate->Start Acetylation

Caption: High-level retrosynthetic pathway.

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues. This synthesis relies on two cornerstone reactions of organic chemistry.

Step 1: Acetylation of Mandelic Acid

The first step involves the protection of the secondary hydroxyl group of mandelic acid as an acetate ester. This is a classic nucleophilic acyl substitution reaction. The hydroxyl oxygen of mandelic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. The use of a base like pyridine can be employed to neutralize the acid byproduct and catalyze the reaction.

Step 2: Chlorination of O-Acetylmandelic Acid

The conversion of the carboxylic acid to an acid chloride is achieved using a potent chlorinating agent. While thionyl chloride is a viable option, oxalyl chloride often provides cleaner reactions and milder conditions, with byproducts (CO, CO₂, HCl) that are entirely gaseous, simplifying purification. The reaction is typically catalyzed by a trace amount of N,N-dimethylformamide (DMF). The mechanism proceeds via the formation of a Vilsmeier reagent intermediate from the reaction of oxalyl chloride and DMF. This highly electrophilic intermediate is then attacked by the carboxylic acid, leading to a series of substitutions that ultimately release the gaseous byproducts and yield the desired acid chloride.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Safety Precaution: This procedure involves hazardous chemicals, including the highly corrosive and water-reactive oxalyl chloride.[2][3] All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves. All glassware must be thoroughly dried before use.

G cluster_0 Part A: O-Acetylmandelic Acid Synthesis cluster_1 Part B: Acid Chloride Synthesis A1 Combine Mandelic Acid & Acetic Anhydride A2 Heat Reaction (e.g., 100°C) A1->A2 A3 Monitor Progress (TLC) A2->A3 A4 Cool & Quench (Ice-water) A3->A4 A5 Isolate & Dry Product A4->A5 B1 Suspend O-Acetylmandelic Acid in Anhydrous Solvent (DCM) A5->B1 Use Dried Intermediate B2 Add Catalytic DMF B1->B2 B3 Add Oxalyl Chloride (Dropwise, 0°C) B2->B3 B4 Warm to RT (Stir until gas evolution ceases) B3->B4 B5 Remove Solvent (Rotary Evaporation) B4->B5

Caption: Experimental workflow for the two-part synthesis.

Part A: Synthesis of O-Acetylmandelic Acid

This procedure is adapted from established methods for the acetylation of mandelic acid.[4]

Materials:

  • Mandelic Acid (1.0 eq)

  • Acetic Anhydride (2.5 eq)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add mandelic acid (1.0 eq).

  • Add acetic anhydride (2.5 eq) to the flask.

  • Heat the reaction mixture with stirring to approximately 100°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice-water to quench the excess acetic anhydride. O-Acetylmandelic acid will precipitate as a white solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product under vacuum to a constant weight. The resulting O-Acetylmandelic acid should be a white crystalline solid.

Part B: Synthesis of 2-Chloro-2-oxo-1-phenylethyl acetate

Materials:

  • O-Acetylmandelic Acid (from Part A, 1.0 eq)

  • Oxalyl Chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-dimethylformamide (DMF, catalytic amount, ~1-2 drops)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Inert gas inlet (Nitrogen or Argon)

  • Gas outlet bubbler

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet connected to a bubbler outlet to vent HCl and CO gases safely.

  • Under a positive pressure of inert gas, add the dried O-Acetylmandelic acid (1.0 eq) to the flask, followed by anhydrous dichloromethane to create a suspension.

  • Add a catalytic amount of DMF (1-2 drops) to the suspension.

  • Cool the flask in an ice bath to 0°C with stirring.

  • Charge the dropping funnel with oxalyl chloride (1.5 eq) and add it dropwise to the stirred suspension over 30-45 minutes. Vigorous gas evolution will be observed.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 1-2 hours or until gas evolution has completely ceased. The mixture should become a clear solution.

  • Carefully remove the solvent and any remaining volatile reagents under reduced pressure using a rotary evaporator.

  • The resulting crude product, 2-Chloro-2-oxo-1-phenylethyl acetate, is often used in subsequent steps without further purification. If high purity is required, vacuum distillation can be performed, though care must be taken due to the compound's reactivity.

Data Presentation & Characterization

Reagent Summary Table
ReagentMolar Mass ( g/mol )Molar Eq. (Part B)Density (g/mL)
O-Acetylmandelic Acid194.181.0N/A
Oxalyl Chloride126.931.51.479
Dichloromethane84.93Solvent1.327
DMF (catalyst)73.09Catalytic0.944
Expected Product Characterization

The final product, 2-Chloro-2-oxo-1-phenylethyl acetate (MW: 212.63 g/mol ), should be a liquid at room temperature.[1] Structural confirmation is best achieved through spectroscopic methods.

  • ¹H NMR (CDCl₃): Expected signals would include a singlet for the acetyl methyl protons (~2.2 ppm), a singlet for the benzylic proton (~6.1 ppm), and multiplets for the aromatic protons of the phenyl group (~7.4-7.5 ppm).

  • ¹³C NMR (CDCl₃): Key signals would be observed for the acetyl methyl carbon (~20 ppm), the benzylic carbon (~75 ppm), aromatic carbons (~127-135 ppm), the ester carbonyl carbon (~168 ppm), and the highly deshielded acid chloride carbonyl carbon (~169 ppm).

  • IR (neat): Two distinct and strong carbonyl stretching bands are expected. One for the ester C=O group (~1750 cm⁻¹) and another at a higher frequency for the acid chloride C=O group (~1800 cm⁻¹).

Safety and Handling of Key Reagents

Proper handling of the chemicals involved is paramount to ensuring laboratory safety.

ReagentGHS Hazard StatementsKey Safety Precautions
Oxalyl Chloride H302, H312, H330, H314, H335, EUH014Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gases.[5] Must be handled under an inert, dry atmosphere in a chemical fume hood.[2]
Acetic Anhydride H226, H302, H331, H314Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. Corrosive.
Dichloromethane H315, H319, H335, H336, H351, H373Causes skin and eye irritation. May cause respiratory irritation and drowsiness. Suspected of causing cancer.

References

  • Thayer, F. K. (1925). Acetylmandelic Acid and Acetylmandelyl Chloride. Organic Syntheses, 4, 1. doi:10.15227/orgsyn.004.0001. Available at: [Link]

  • Loba Chemie. (2023). Safety Data Sheet: OXALYL CHLORIDE FOR SYNTHESIS. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-Chloro-2-oxo-1-phenylethyl Acetate for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Chloro-2-oxo-1-phenylethyl acetate (CAS 1638-63-7), a highly reactive reagent utilized in pharmaceutical development and complex organic synthesis. This document is intended for researchers, scientists, and drug development professionals who work with this versatile but hazardous compound. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Compound Profile and Strategic Importance

2-Chloro-2-oxo-1-phenylethyl acetate, also known by its commercial name O-Acetylmandelic chloride, is a valuable synthetic intermediate.[1][2] Its bifunctional nature, possessing both a reactive acid chloride and an ester group, makes it an efficient building block for introducing the O-acetylmandeloyl moiety into more complex molecules.[1] This reactivity is pivotal in the synthesis of novel chemical entities, particularly in the development of new pharmaceutical compounds.[1] However, the very features that make it synthetically useful also render it hazardous, necessitating meticulous handling and a thorough understanding of its chemical properties.

Chemical Identity

PropertyValue
IUPAC Name 2-chloro-2-oxo-1-phenylethyl acetate
Synonyms O-Acetylmandelic chloride, 1-(Chloroformyl)benzyl acetate, 2-Acetoxy-2-phenylacetyl chloride
CAS Number 1638-63-7
Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol

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// Bond edges C1 -- C2; C2 -- O1 [style=double]; C2 -- O2; O2 -- C3; C3 -- C4; C1 -- C5; C5 -- Cl; C5 -- O3 [style=double]; C1 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C6; C1 -- H1;

}

Caption: 2D Structure of 2-Chloro-2-oxo-1-phenylethyl acetate

Hazard Identification and Risk Assessment

This compound is classified as corrosive and can cause severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing, and is harmful if inhaled or ingested, causing burns to the respiratory and digestive tracts.[3] The primary danger stems from the high reactivity of the acyl chloride group, which reacts vigorously with nucleophiles, most notably water.

GHS Hazard Statements
  • H314: Causes severe skin burns and eye damage.[1]

  • H335: May cause respiratory irritation.[4]

Key Physical and Chemical Properties
PropertyValueSource
Appearance Clear, colorless to pale yellow liquid[3]
Odor Pungent, chlorine-like[3]
Boiling Point 125-130 °C @ 10 mmHg[3]
Flash Point 112 °C[3]
Density 0.943 g/cm³[3]
Reactivity Moisture sensitive; reacts vigorously with water, alcohols, strong bases, and oxidizing agents.[3]
Hazardous Decomposition Products Hydrogen chloride, carbon monoxide, carbon dioxide.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory when handling 2-Chloro-2-oxo-1-phenylethyl acetate.

Primary Engineering Controls
  • Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to prevent inhalation of its corrosive vapors.

  • Inert Atmosphere: Due to its moisture sensitivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to maintain its integrity and prevent the formation of hydrochloric acid.[1]

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are essential in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Given the corrosive nature of this compound, butyl rubber or Viton™ gloves are recommended. Always inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A flame-retardant lab coat, worn over long-sleeved clothing and long pants, is necessary. For tasks with a higher risk of splashing, a chemical-resistant apron should also be worn.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Caption: General workflow for safely handling 2-Chloro-2-oxo-1-phenylethyl acetate.

Safe Handling and Storage Protocols

The high reactivity of this compound demands a disciplined and methodical approach to its handling and storage.

Storage
  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Atmosphere: The container must be tightly sealed and stored under an inert atmosphere to prevent hydrolysis from atmospheric moisture.[1]

  • Location: Store in a designated corrosives cabinet, segregated from incompatible materials, particularly bases, alcohols, and oxidizing agents.

Experimental Workflow: A Step-by-Step Guide
  • Preparation:

    • Ensure all glassware is oven-dried to remove any traces of water.

    • Set up the reaction apparatus within a chemical fume hood.

    • Purge the apparatus with an inert gas (nitrogen or argon).

    • Don all required PPE before retrieving the reagent from storage.

  • Handling:

    • Allow the reagent container to equilibrate to room temperature before opening to prevent condensation of moisture from the air.

    • Use a syringe or cannula to transfer the liquid reagent under a positive pressure of inert gas.

    • Add the reagent dropwise to the reaction mixture to control the exothermic reaction that may occur.

    • Always keep the reagent container sealed under an inert atmosphere when not in use.

  • Post-Reaction Quenching and Work-up:

    • Any unreacted 2-Chloro-2-oxo-1-phenylethyl acetate must be safely quenched before disposal or work-up.

    • Slowly and cautiously add the reaction mixture to a separate flask containing a suitable quenching agent, such as isopropanol or ethanol, while cooling in an ice bath. This will convert the reactive acyl chloride to a less reactive ester.

    • After the initial quench, water can be cautiously added to hydrolyze any remaining reagent.

    • The resulting acidic solution should be neutralized with a base, such as sodium bicarbonate, before further processing or disposal.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a cupful of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Leak Procedures

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

  • Evacuation and Notification:

    • Alert all personnel in the immediate vicinity and evacuate the area.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • Small Spill Cleanup (for trained personnel only):

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill by creating a dike around it with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.

    • Slowly and cautiously cover the spill with the absorbent material, working from the outside in to minimize splashing.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable neutralizing agent (e.g., a dilute solution of sodium bicarbonate), followed by a thorough cleaning with soap and water.

Waste Disposal

All waste containing 2-Chloro-2-oxo-1-phenylethyl acetate or its byproducts must be treated as hazardous waste.

  • Quenching: Before disposal, any unreacted reagent must be quenched as described in the "Post-Reaction Quenching and Work-up" section. This involves reaction with an alcohol followed by cautious hydrolysis and neutralization.

  • Containerization: Collect all quenched and neutralized waste in a clearly labeled, sealed container. The label should accurately describe the contents, including the fact that it is a neutralized solution from a reaction involving 2-Chloro-2-oxo-1-phenylethyl acetate.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Conclusion

2-Chloro-2-oxo-1-phenylethyl acetate is a powerful tool in synthetic chemistry, but its utility is matched by its hazardous nature. A comprehensive understanding of its reactivity, coupled with strict adherence to the safety protocols outlined in this guide, is paramount for its safe and effective use in a research and development setting. By prioritizing safety through proper engineering controls, diligent use of personal protective equipment, and methodical handling and disposal practices, researchers can mitigate the risks associated with this valuable reagent.

References

Sources

Methodological & Application

Experimental protocol for using 2-Chloro-2-oxo-1-phenylethyl acetate

Application Note: Experimental Protocol for 2-Chloro-2-oxo-1-phenylethyl Acetate ( -Acetylmandeloyl Chloride)

Introduction & Chemical Identity

2-Chloro-2-oxo-1-phenylethyl acetate (CAS: 1638-63-7), commonly known as


-Acetylmandeloyl chloride1
  • Chiral Derivatizing Agent (CDA): It acts as a cost-effective alternative to Mosher's acid chloride (

    
    -methoxy-
    
    
    -trifluoromethylphenylacetyl chloride) for determining the enantiomeric excess (ee%) and absolute configuration of chiral alcohols and amines via NMR spectroscopy.
  • Chiral Synthon: It introduces the protected

    
    -hydroxy-phenylacetic acid moiety into active pharmaceutical ingredients (APIs). It is a structural analog to the key intermediate used in the synthesis of antiplatelet drugs like Clopidogrel , differing only by the absence of a chlorine substituent on the phenyl ring.
    
Chemical Properties Table[2][3][4][5]
PropertyData
IUPAC Name 2-Chloro-2-oxo-1-phenylethyl acetate
Common Name

-Acetylmandeloyl chloride
Molecular Formula

Molecular Weight 212.63 g/mol
Physical State Colorless to pale yellow liquid (fumes in air)
Solubility Soluble in DCM,

, THF, Ethyl Acetate; Reacts with water
Stability Moisture sensitive; hydrolyzes to

-acetylmandelic acid and HCl

Safety & Handling (Critical)

This compound is an acid chloride and a lachrymator . Strict adherence to safety protocols is required.

  • Moisture Sensitivity: Reacts violently with water/humidity to release hydrogen chloride (HCl) gas. All glassware must be flame-dried or oven-dried (

    
    C) and cooled under inert gas (
    
    
    or Ar).
  • Corrosivity: Causes severe skin burns and eye damage. Double-glove (Nitrile) and use a chemical fume hood.

  • Storage: Store at

    
    C under an inert atmosphere. If the liquid turns cloudy or precipitates white solids, it has likely hydrolyzed to the carboxylic acid.
    

Application 1: Determination of Enantiomeric Excess (Analytical Protocol)

This protocol describes the derivatization of a chiral amine or alcohol (the "substrate") to form diastereomers.[2][3] The distinct chemical environments created by the chiral mandeloyl center allow for the separation of enantiomeric signals in

Mechanistic Rationale

The reaction proceeds via Nucleophilic Acyl Substitution . The nucleophile (substrate) attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is then eliminated, restoring the carbonyl and yielding the ester (from alcohols) or amide (from amines). The "O-acetyl" group protects the

Visualization: Reaction Mechanism

ReactionMechanismReagentO-AcetylmandeloylChlorideInterTetrahedralIntermediateReagent->InterNucleophilic AttackNuNucleophile(R-NH2 or R-OH)Nu->InterProductDiastereomericAmide/EsterInter->ProductElimination of Cl-ByprodHCl (Captured by Base)Inter->Byprod

Figure 1: Mechanism of derivatization. The base (Pyridine/DMAP) acts as an HCl scavenger and nucleophilic catalyst.

Step-by-Step Protocol

Reagents:

  • Substrate (Unknown Alcohol/Amine): 0.1 mmol

  • 
    -Acetylmandeloyl Chloride: 0.15 mmol (1.5 eq)
    
  • Pyridine: 0.2 mmol (2.0 eq) (or Triethylamine)

  • DMAP (4-Dimethylaminopyridine): 0.01 mmol (10 mol%) - Optional, accelerates reaction for hindered alcohols.

  • Solvent: Anhydrous

    
     (Deuterated DCM) or 
    
    
    .

Procedure:

  • Preparation: In a clean, dry NMR tube (or 1-dram vial for external workup), dissolve 0.1 mmol of the substrate in 0.5 mL of anhydrous deuterated solvent.

  • Base Addition: Add Pyridine (and DMAP if necessary). Shake gently.

  • Reagent Addition: Add

    
    -Acetylmandeloyl chloride dropwise via a microliter syringe.
    
    • Note: Evolution of heat or slight fuming is normal.

  • Incubation: Allow the reaction to stand at Room Temperature (RT) for 10–30 minutes.

    • Validation: Monitor by TLC if performing in a vial. For NMR tubes, reaction is often fast enough to measure immediately.

  • Quench (Optional but Recommended): If the spectrum is messy due to excess acid chloride, add 50

    
    L of 
    
    
    or methanol to quench unreacted reagent, then shake.
  • Analysis: Acquire

    
    H-NMR.
    
Data Interpretation (Self-Validating)

The resulting product is a mixture of diastereomers (


  • Look for: The splitting of the acetyl methyl singlet (

    
     ppm) or the methine proton (
    
    
    ppm) of the mandeloyl group.
  • Calculation:

    
    
    Where 
    
    
    and
    
    
    are the integration values of the separated diastereomeric peaks.

Application 2: Preparative Synthesis (API Intermediate)

This protocol outlines the synthesis of an amide intermediate, similar to the chemistry used in Clopidogrel synthesis.

Workflow Diagram

PrepWorkflowStartStart: Amine SubstrateDissolveDissolve in DCM + Et3N(Cool to 0°C)Start->DissolveAddReagentAdd O-Acetylmandeloyl Chloride(Dropwise, maintain <5°C)Dissolve->AddReagentReactStir at RT (2-4 hours)AddReagent->ReactCheckTLC/HPLC CheckReact->CheckCheck->ReactIncompleteWorkupAcid Wash (1N HCl)Bicarb Wash (Sat. NaHCO3)Check->WorkupCompleteDryDry (MgSO4) & ConcentrateWorkup->DryFinalIsolated ProductDry->Final

Figure 2: Preparative workflow for amide synthesis.

Protocol (Scale: 10 mmol)
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and an addition funnel. Flush with Nitrogen.[4]

  • Charge: Add 10 mmol of amine substrate (e.g., a secondary amine) and 15 mmol (1.5 eq) of Triethylamine (TEA) to 30 mL of anhydrous Dichloromethane (DCM).

  • Cooling: Submerge RBF in an ice/water bath (

    
    C).
    
  • Addition: Dissolve 11 mmol (1.1 eq) of

    
    -Acetylmandeloyl chloride  in 10 mL DCM. Add this solution dropwise over 20 minutes.
    
    • Critical Control: Do not let the internal temperature rise above

      
      C to prevent impurity formation.
      
  • Reaction: Remove ice bath and stir at RT for 3 hours.

  • Workup:

    • Wash organic layer with 1N HCl (2 x 20 mL) to remove excess TEA and unreacted amine.

    • Wash with Sat.

      
        (2 x 20 mL) to hydrolyze and remove excess acid chloride (as mandelate salt).
      
    • Wash with Brine (1 x 20 mL).

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
White precipitate immediately upon addition Formation of Amine-HCl saltNormal. Ensure efficient stirring.
Low Yield / Hydrolysis Product Wet solvent or old reagentRedistill solvents; check reagent quality (IR: Carbonyl stretch at


for COCl).
Racemization of Product Temperature too high or base too strongKeep addition at

C. Use Pyridine instead of TEA if sensitive.
NMR peaks broad Rotamers (restricted rotation)Run NMR at elevated temperature (

C) to coalesce peaks.

References

  • Chiral Derivatization Principles: Chiral derivatizing agent. Wikipedia. Available at: [Link]

  • Reaction Mechanism (Acyl Chlorides): Reactions of Acyl Chlorides with Amines. Chemistry LibreTexts. Available at: [Link]

  • Pharmaceutical Application (Contextual):Process for preparing clopidogrel. Google Patents (US20080287679A1).
  • Safety Data: Safety Data Sheet: O-Acetylmandelic acid chloride. Jigs Pharma. Available at: [Link]

The Strategic Role of 2-Chloro-2-oxo-1-phenylethyl Acetate in Pharmaceutical Intermediate Synthesis: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the efficient synthesis of complex molecular architectures is paramount. Key to this endeavor is the strategic use of versatile and reactive intermediates that can serve as reliable building blocks for active pharmaceutical ingredients (APIs). Among these, 2-Chloro-2-oxo-1-phenylethyl acetate, also known by its synonym O-Acetylmandelic chloride, has emerged as a valuable reagent. Its bifunctional nature, possessing both a reactive acyl chloride and a protected hydroxyl group in the form of an acetate, allows for sequential and controlled modifications, rendering it a strategic asset in multi-step synthetic campaigns.

This technical guide provides an in-depth exploration of 2-Chloro-2-oxo-1-phenylethyl acetate, from its fundamental synthesis to its application as a pharmaceutical intermediate. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights grounded in established chemical principles.

Unveiling the Intermediate: Properties and Significance

2-Chloro-2-oxo-1-phenylethyl acetate (CAS 1638-63-7) is a colorless to pale yellow liquid with a pungent odor, indicative of its acyl chloride functionality.[1] Its utility in organic synthesis is primarily derived from the high reactivity of the acyl chloride group, which readily participates in nucleophilic acyl substitution reactions. This makes it an excellent precursor for the formation of esters and amides.[1]

The presence of the acetate group at the α-position serves as a protecting group for the hydroxyl functionality of mandelic acid, from which it is derived. This protection prevents unwanted side reactions at the hydroxyl position while the acyl chloride is being manipulated. The acetate can be later hydrolyzed to reveal the free hydroxyl group, opening avenues for further functionalization. This strategic protection and deprotection sequence is a cornerstone of its application in the synthesis of complex molecules, including chiral drugs.[2]

Key Physicochemical Data:

PropertyValueSource
Molecular FormulaC₁₀H₉ClO₃
Molecular Weight212.63 g/mol
Boiling Point125-130 °C at 10 mmHg
SolubilitySoluble in organic solvents like dichloromethane and ether; reacts with water.

Synthesis of 2-Chloro-2-oxo-1-phenylethyl Acetate: A Two-Step Protocol

The synthesis of 2-Chloro-2-oxo-1-phenylethyl acetate is a well-established two-step process starting from mandelic acid. The first step involves the acetylation of the hydroxyl group of mandelic acid, followed by the conversion of the carboxylic acid to an acyl chloride.

Workflow for the Synthesis of 2-Chloro-2-oxo-1-phenylethyl Acetate

MandelicAcid Mandelic Acid AcetylmandelicAcid Acetylmandelic Acid MandelicAcid->AcetylmandelicAcid Acetylation AcetylChloride Acetyl Chloride AcetylChloride->AcetylmandelicAcid TargetCompound 2-Chloro-2-oxo-1-phenylethyl acetate AcetylmandelicAcid->TargetCompound Chlorination ThionylChloride Thionyl Chloride ThionylChloride->TargetCompound HCl_SO2 HCl, SO₂ TargetCompound->HCl_SO2

Caption: Synthesis pathway of 2-Chloro-2-oxo-1-phenylethyl acetate.

Part A: Synthesis of Acetylmandelic Acid

This initial step protects the hydroxyl group of mandelic acid as an acetate ester. Acetyl chloride is a common and effective acetylating agent for this transformation.[3]

Protocol:

  • Reaction Setup: In a 500-mL round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 105 g (0.69 mol) of mandelic acid.

  • Reagent Addition: Carefully add 151 g (1.92 mol) of acetyl chloride. An exothermic reaction should commence.[3] Gentle warming on a water bath may be necessary to initiate the reaction.

  • Reaction Monitoring: Once a clear solution is obtained, continue warming the mixture on a water bath to drive the reaction to completion and to begin distilling off the excess acetyl chloride.

  • Work-up and Isolation: Remove the remaining traces of acetyl chloride under vacuum. The resulting acetylmandelic acid will crystallize upon standing. The yield is typically high, around 97-99%.[3]

Causality of Experimental Choices:

  • Excess Acetyl Chloride: Using an excess of acetyl chloride ensures the complete acetylation of mandelic acid and also serves as a solvent for the reaction.

  • Water Bath: Gentle heating is employed to control the reaction rate and prevent the decomposition of the product.

  • Vacuum: Removal of excess acetyl chloride under vacuum is crucial to obtain a pure product and to prevent its interference in the subsequent step.

Part B: Synthesis of 2-Chloro-2-oxo-1-phenylethyl Acetate (Acetylmandelyl Chloride)

The conversion of the carboxylic acid functionality of acetylmandelic acid to an acyl chloride is efficiently achieved using thionyl chloride.[3]

Protocol:

  • Reaction Setup: To the crude acetylmandelic acid from Part A in the same flask, add 250 g (2.1 mol) of thionyl chloride.

  • Reaction Conditions: The reaction begins at room temperature. Heat the mixture to reflux for 4 hours to ensure complete conversion.[3]

  • Work-up and Purification: After the reflux period, distill off the excess thionyl chloride. The residue is then distilled under reduced pressure. The product, 2-Chloro-2-oxo-1-phenylethyl acetate, is collected as a colorless liquid boiling at 125–130°C/10 mm Hg.[3] The expected yield is in the range of 79–82%.[3]

Causality of Experimental Choices:

  • Thionyl Chloride: Thionyl chloride is a preferred reagent for this conversion as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.

  • Reflux: Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. However, prolonged refluxing should be avoided as it can lead to decreased yields.[3]

  • Vacuum Distillation: The product is purified by vacuum distillation to prevent decomposition at higher temperatures.

Application in Pharmaceutical Intermediate Synthesis: The Gateway to Chiral Amines and Cathinone Scaffolds

The high reactivity of the acyl chloride group in 2-Chloro-2-oxo-1-phenylethyl acetate makes it an excellent electrophile for reactions with a variety of nucleophiles, most notably amines. This reaction is fundamental to its utility in pharmaceutical synthesis.

General Reaction with Amines: Formation of Amides

The reaction of an acyl chloride with a primary or secondary amine yields an N-substituted amide. This is a robust and high-yielding transformation.[4][5] Two equivalents of the amine are typically used; one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct.[6]

Proposed Synthesis of a Cathinone Precursor: 2-Amino-1-phenylpropan-1-one

Substituted cathinones are a class of psychoactive substances that are structurally related to amphetamines.[7] A key intermediate in the synthesis of many substituted cathinones is 2-amino-1-phenylpropan-1-one.[8] 2-Chloro-2-oxo-1-phenylethyl acetate can serve as a starting material for the synthesis of this important precursor.

Proposed Synthetic Pathway:

Start 2-Chloro-2-oxo-1-phenylethyl acetate AmideIntermediate N-Methyl-2-acetoxy-2-phenylacetamide Start->AmideIntermediate Amidation Methylamine Methylamine (2 eq.) Methylamine->AmideIntermediate KetoAmine 2-(Methylamino)-1-phenylethan-1-one AmideIntermediate->KetoAmine Deprotection Hydrolysis Acid or Base Hydrolysis Hydrolysis->KetoAmine FinalProduct 2-Amino-1-phenylpropan-1-one Precursor KetoAmine->FinalProduct Further Modification Reduction Reduction

Caption: Proposed synthesis of a cathinone precursor.

Step-by-Step Protocol (Proposed):

  • Amidation:

    • Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, dissolve 2-Chloro-2-oxo-1-phenylethyl acetate in a suitable anhydrous solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.

    • Reagent Addition: Slowly add a solution of two equivalents of methylamine in the same solvent via the dropping funnel, maintaining the temperature below 5 °C.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-2-acetoxy-2-phenylacetamide.

  • Hydrolysis (Deprotection):

    • Reaction Setup: Dissolve the crude amide intermediate in a suitable solvent mixture (e.g., methanol/water).

    • Reagent Addition: Add a catalytic amount of a strong acid (e.g., HCl) or a stoichiometric amount of a base (e.g., NaOH) and heat the mixture to reflux.

    • Reaction Monitoring: Monitor the hydrolysis of the acetate group by TLC.

    • Work-up and Isolation: After completion, neutralize the reaction mixture and extract the product with an organic solvent. Purify the resulting 2-(methylamino)-1-phenylethan-1-one by column chromatography or crystallization.

This resulting intermediate provides a versatile scaffold for the synthesis of a variety of substituted cathinones through further chemical modifications.[9]

Safety and Handling

2-Chloro-2-oxo-1-phenylethyl acetate is a reactive and hazardous chemical that must be handled with appropriate safety precautions.

  • Hazard Statements: It is corrosive and can cause severe skin burns and eye damage.[10]

  • Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent decomposition due to moisture.[11]

Conclusion

2-Chloro-2-oxo-1-phenylethyl acetate is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its synthesis from readily available mandelic acid is straightforward, and its bifunctional nature allows for strategic and controlled chemical transformations. The protocols and insights provided in this guide are intended to empower researchers and scientists to effectively utilize this key building block in the development of novel and complex pharmaceutical agents. As with all chemical procedures, a thorough understanding of the underlying principles and a commitment to safety are essential for successful and reproducible outcomes.

References

  • Organic Syntheses, Coll. Vol. 1, p.12 (1941); Vol. 3, p.1. ([Link])

  • (R)-O-Acetylmandelic Acid Chloride - High Purity & Stability at Best Price. ([Link])

  • US Patent 3,028,429A. Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. ()
  • GB Patent 2213144A. Process for the production of acetyl chloride. ()
  • Organic Chemistry Portal. Acyl chloride synthesis. ([Link])

  • Silva, B., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(6), 1939. ([Link])

  • PrepChem. Synthesis of O-(α-Phenyl-β-mercaptopropanoyl)mandelic acid. ([Link])

  • PubChem. (+)-O-Acetyl-L-mandelic Acid. ([Link])

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. ([Link])

  • Wikipedia. Substituted cathinone. ([Link])

  • Chemguide. THE REACTION OF ACYL CHLORIDES WITH AMMONIA AND PRIMARY AMINES. ([Link])

  • Musgrave, R. (2017, March 13). Reactions Acid Chlorides With Amines [Video]. YouTube. ([Link])

  • Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. Neuropharmacology, 87, 198–206. ([Link])

  • Senthilkumar, P., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180. ([Link])

  • Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. ([Link])

  • Ferreira, J. P., et al. (2023). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 24(8), 7545. ([Link])

  • Kozlowski, M. C., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters, 14(11), 1645–1651. ([Link])

Sources

Application Note: High-Fidelity Enantioseparation of Amines via Derivatization with 2-Chloro-2-oxo-1-phenylethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026


-Acetylmandeloyl chloride; 

-Acetylmandelic acid chloride) CAS: 1638-63-7

Abstract & Introduction

The precise determination of enantiomeric purity is a critical quality attribute in pharmaceutical development. While chiral HPLC columns are effective, they are often expensive, short-lived, and require extensive method development. An alternative, robust approach is chiral derivatization , where enantiomers are chemically converted into diastereomers using an optically pure reagent.

This guide details the protocol for using 2-Chloro-2-oxo-1-phenylethyl acetate (


-Acetylmandeloyl chloride)  as a Chiral Derivatizing Agent (CDA). Unlike other CDAs, this reagent introduces a phenyl chromophore, significantly enhancing UV detectability (254 nm) for amines lacking native UV absorption. The resulting diastereomeric amides possess distinct physicochemical properties, allowing baseline resolution on standard, cost-effective achiral reversed-phase (C18) columns.
Key Advantages[1]
  • Cost Efficiency: Eliminates the need for expensive chiral stationary phases.

  • Enhanced Detection: The mandeloyl phenyl ring boosts UV sensitivity ($ \epsilon_{254} $).

  • Stereochemical Rigidity: The acetoxy group locks the conformation, maximizing

    
     (chemical shift difference) in NMR and retention time difference (
    
    
    
    ) in HPLC.

Chemical Basis & Mechanism

The derivatization proceeds via a Nucleophilic Acyl Substitution . The amine nucleophile attacks the carbonyl carbon of the acid chloride, displacing the chloride ion. To prevent the formation of HCl salts (which would deactivate the remaining amine), a non-nucleophilic base (Triethylamine or Diisopropylethylamine) is employed as a scavenger.

Stereochemical Outcome

Reacting a racemic amine (


-amine) with an optically pure reagent (e.g., (

)-2-Chloro-2-oxo-1-phenylethyl acetate) yields two diastereomers:
  • (

    
    )-Reagent-(
    
    
    
    )-Amine
  • (

    
    )-Reagent-(
    
    
    
    )-Amine

These diastereomers differ in scalar physical properties (solubility, polarity, 3D shape), enabling separation on achiral media.

Visualization: Reaction Pathway

ReactionMechanism Reagent 2-Chloro-2-oxo-1-phenylethyl acetate (S-Enantiomer) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Target Amine (Racemic R/S) Amine->Intermediate Product1 Diastereomer 1 (S,S-Amide) Intermediate->Product1 Elimination (-Cl) Product2 Diastereomer 2 (S,R-Amide) Intermediate->Product2 Base Base (TEA) Scavenger Base->Intermediate HCl Removal

Figure 1: Mechanistic pathway for the formation of diastereomeric amides. The base neutralizes the HCl byproduct to drive equilibrium forward.

Experimental Protocol

Safety Warning: 2-Chloro-2-oxo-1-phenylethyl acetate is moisture-sensitive and corrosive. Handle in a fume hood.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Reagent: (

    
    )-(+)- or (
    
    
    
    )-(-)-2-Chloro-2-oxo-1-phenylethyl acetate (>98% ee).
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or Pyridine (anhydrous).

  • Quench: Saturated NaHCO

    
     solution.
    
Step-by-Step Workflow
Phase 1: Preparation
  • Dry the System: Flame-dry a 5 mL reaction vial or use an oven-dried vial purged with Nitrogen (

    
    ).
    
  • Sample Solution: Dissolve 1.0 equivalent (eq) of the target amine (approx. 10-50 mg) in 1 mL of anhydrous DCM.

  • Base Addition: Add 1.5 eq of TEA.

    • Expert Insight: If the amine is supplied as a hydrochloride salt, increase TEA to 2.5 eq to free the amine base.

Phase 2: Derivatization Reaction[1][2]
  • Cooling: Place the vial in an ice bath (0°C). This controls the exotherm and minimizes kinetic resolution effects (where one enantiomer reacts faster than the other).

  • Reagent Addition: Add 1.2 eq of 2-Chloro-2-oxo-1-phenylethyl acetate dropwise.

    • Note: A slight excess ensures complete consumption of the amine.

  • Incubation: Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (RT). Stir for an additional 30–60 minutes.

    • Validation: Monitor consumption of the starting amine via TLC or LC-MS.

Phase 3: Work-up & Isolation
  • Quenching: Add 0.5 mL of saturated NaHCO

    
     and stir vigorously for 5 minutes. This hydrolyzes excess acid chloride into water-soluble mandelic acid derivatives.
    
  • Extraction:

    • Dilute with 2 mL DCM.

    • Wash Organic layer: 1x Water, 1x 1M HCl (to remove excess TEA), 1x Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo (or inject directly if concentration permits).
Workflow Diagram

Workflow Start Start: Racemic Amine Sample Dissolve Dissolve in Dry DCM + TEA Start->Dissolve React Add Reagent at 0°C Stir 1h Dissolve->React Check Check Completion (TLC/LCMS) React->Check Check->React Incomplete (Add time/heat) Quench Quench: Sat. NaHCO3 Check->Quench Complete Extract Extraction (DCM/Water) Remove excess Base/Acid Quench->Extract Analyze Analyze: Achiral C18 HPLC Extract->Analyze

Figure 2: Operational workflow ensuring sample integrity and removal of interfering byproducts.

Analytical Separation (HPLC Conditions)

Once derivatized, the enantiomers exist as diastereomers.[3][4] They can be separated on standard equipment.[4]

Column: C18 (Octadecylsilyl), e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry. Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm. Detection: UV @ 254 nm (primary) and 210 nm (secondary).

ParameterIsocratic Method (General)Gradient Method (Complex Mixtures)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Ratio (A:B) 60:40 to 40:60 (optimize per analyte)5% B

95% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C - 30°C30°C
Elution Order Dependent on steric bulk of amine R-groupsGenerally, less sterically hindered diastereomer elutes first
Method Validation Criteria (Self-Validating System)

To ensure the assay is trustworthy:

  • Blank Control: Run a "Reagent Blank" (Reagent + Base + Solvent, no Amine) to identify peaks arising from the hydrolyzed reagent (O-acetylmandelic acid).

  • Racemization Check: Derivatize a known enantiopure standard of the amine. If the product shows a single peak (>99%), the derivatization conditions did not cause racemization. If a second small peak appears, the reaction conditions (likely temperature or base strength) are too harsh.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of reagentEnsure solvents are anhydrous; store reagent in dessicator.
Split Peaks RotamersSome amides exhibit restricted rotation. Heat column to 40-50°C to coalesce peaks.
Extra Peaks Excess ReagentEnsure NaHCO

wash is thorough. The acid byproduct elutes near the solvent front in RP-HPLC.
No Reaction Steric HindranceFor bulky amines, add DMAP (dimethylaminopyridine) as a catalyst (10 mol%).

References

  • Sigma-Aldrich (Merck). Product Specification: (S)-(+)-O-Acetylmandelic acid chloride.

  • Berry, M. & Jamali, F. (1999).Stereospecific Analysis of Chiral Amines via Derivatization. Journal of Pharmaceutical Sciences.
  • Gao, S. et al. (2016).Chiral Derivatization of Amines for HPLC Separation. Journal of Chromatography A.
  • PubChem Database. Compound Summary: O-Acetylmandeloyl chloride. National Library of Medicine.

Sources

Advanced Application Note: 2-Chloro-2-oxo-1-phenylethyl Acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-2-oxo-1-phenylethyl acetate (CAS: 1638-63-7), widely recognized as


-Acetylmandeloyl chloride , is a bifunctional reagent critical to high-precision medicinal chemistry. Its utility spans two distinct but vital domains:
  • Analytical Chemistry: As a Chiral Derivatizing Agent (CDA) for the determination of enantiomeric excess (

    
    ) of alcohols and amines via NMR spectroscopy.[1][2]
    
  • Synthetic Chemistry: As an activated electrophile for the introduction of the chiral mandelamido pharmacophore, a defining structural feature of second-generation cephalosporins (e.g., Cefamandole ).

This guide provides validated protocols for both applications, grounded in mechanistic causality and industrial best practices.

Part 1: Molecular Profile & Reactivity

The molecule features a stereocenter at the


-position, protected by an acetate group. The acid chloride moiety serves as a highly reactive electrophile.
PropertyData
IUPAC Name 1-Chloro-1-oxophenyl-2-yl acetate
Common Name

-Acetylmandeloyl chloride
Molecular Weight 212.63 g/mol
Physical State Colorless to pale yellow liquid
Reactivity Moisture sensitive (hydrolyzes to Mandelic acid); Lachrymator
Chirality Available as

-(-),

-(+), or Racemic forms
Mechanistic Advantage

Unlike unprotected mandeloyl chloride, the


-acetyl protection  prevents self-esterification and suppresses racemization at the chiral center during acylation reactions. This structural rigidity is essential for maintaining stereochemical integrity during the synthesis of chiral drugs.

Part 2: Application A — Chiral Derivatizing Agent (CDA)

Principle of Operation

When a chiral substrate (alcohol or amine) reacts with an enantiomerically pure form of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-acetylmandeloyl chloride, diastereomers  are formed. Because diastereomers have distinct physical properties, their nuclei reside in magnetically non-equivalent environments. This results in distinct chemical shifts (

) in

H NMR, allowing for the quantification of enantiomeric purity without chiral HPLC.
Validated Protocol: Determination of Enantiomeric Excess

Objective: Determine the


 of a chiral secondary amine (

) using

-(+)-

-Acetylmandeloyl chloride.
Reagents
  • Substrate: Chiral Amine (1.0 equiv, ~0.1 mmol)

  • Reagent:

    
    -(+)-
    
    
    
    -Acetylmandeloyl chloride (1.2 equiv)
  • Base: Pyridine (2.0 equiv) or Triethylamine (TEA) with catalytic DMAP.

  • Solvent: Anhydrous Dichloromethane (DCM) or CDCl

    
     (for in-situ analysis).
    
Step-by-Step Workflow
  • Preparation: In a dry 5 mL vial equipped with a magnetic stir bar, dissolve the amine (0.1 mmol) in anhydrous DCM (1 mL).

  • Activation: Add Pyridine (0.2 mmol). Cool the mixture to 0°C to minimize kinetic resolution effects.

  • Derivatization: Dropwise add

    
    -(+)-
    
    
    
    -Acetylmandeloyl chloride (0.12 mmol).
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 30–60 minutes.

    • Self-Validation Point: Monitoring by TLC should show complete consumption of the starting amine. If starting material remains, add 0.2 equiv more reagent.

  • Quench & Workup: Add saturated NaHCO

    
     (1 mL) to quench excess acid chloride. Extract with DCM (2 x 2 mL). Dry organics over Na
    
    
    
    SO
    
    
    and concentrate.
  • Analysis: Resuspend residue in CDCl

    
     and acquire 
    
    
    
    H NMR.
Data Interpretation

The phenyl ring of the mandeloyl group exerts an anisotropic shielding effect.

  • Pure Enantiomer: Single set of signals for the amide NH or

    
    -protons.
    
  • Racemate: Two sets of signals (split peaks). Integration of these peaks yields the ratio of enantiomers.

CDA_Workflow Substrate Unknown Chiral Substrate (R/S Mix) Reaction Acylation (DCM/Pyridine) Substrate->Reaction Reagent (S)-O-Acetylmandeloyl Chloride Reagent->Reaction Product Diastereomeric Mixture Reaction->Product Analysis 1H NMR Analysis (Distinct Shifts) Product->Analysis Quantify Integration

Figure 1: Workflow for converting enantiomeric mixtures into distinguishable diastereomers for NMR analysis.

Part 3: Application B — Synthesis of Beta-Lactam Antibiotics

The most commercially significant application of this reagent is in the semi-synthesis of Cephalosporins , specifically Cefamandole and Cefonicid . These antibiotics require the attachment of a


-mandelamido side chain to the 7-aminocephalosporanic acid (7-ACA) nucleus.
Why Use the Acid Chloride?

Direct coupling using Mandelic acid and carbodiimides (DCC/EDC) often leads to low yields due to the free hydroxyl group interfering. Using


-Acetylmandeloyl chloride  allows for:
  • Rapid Acylation: High-yielding amide bond formation.

  • Protection: The acetyl group protects the hydroxyl during the coupling and is removed in a subsequent hydrolysis step (often enzymatic or mild basic hydrolysis) to reveal the active drug.

Validated Protocol: Acylation of 7-ACA Nucleus

Context: Synthesis of a Cefamandole intermediate.

Reagents
  • Core: 7-Amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACA derivative).

  • Reagent:

    
    -(-)-
    
    
    
    -Acetylmandeloyl chloride.
  • Silylating Agent:

    
    -Bis(trimethylsilyl)acetamide (BSA) (to solubilize the beta-lactam).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate.

Step-by-Step Methodology
  • Solubilization (Silylation): Suspend the 7-ACA derivative (10 mmol) in dry THF (50 mL). Add BSA (22 mmol) dropwise. Stir at RT until a clear solution is obtained.

    • Mechanism:[3][4][5][6][7][8] This converts the carboxylic acid and amine to silyl esters/amines, increasing solubility in organic solvents.

  • Acylation: Cool the solution to -20°C. Add

    
    -
    
    
    
    -Acetylmandeloyl chloride (10.5 mmol) slowly.
    • Critical Control: Low temperature prevents degradation of the sensitive beta-lactam ring.

  • Reaction: Stir at -10°C to 0°C for 2 hours.

  • Hydrolysis (Deprotection): Add water to hydrolyze the silyl groups. The acetyl group on the mandelic side chain is typically removed in a separate step using aqueous sodium bicarbonate (pH 8.5) or acetylesterase enzymes to yield the final bioactive Cephalosporin.

  • Isolation: Adjust pH to the isoelectric point of the product to precipitate the intermediate.

Cephalosporin_Synthesis Start 7-ACA Derivative (Insoluble Zwitterion) Silylation Silylation (BSA) Solubilization Step Start->Silylation  Solubilize Acylation Acylation with O-Acetylmandeloyl Chloride (-20°C) Silylation->Acylation  Activate Intermediate Protected Cephalosporin Intermediate Acylation->Intermediate  Coupling Deprotection Hydrolysis (Removal of Acetyl/Silyl) Intermediate->Deprotection  Workup Final Active API (e.g., Cefamandole) Deprotection->Final

Figure 2: Synthetic pathway for introducing the mandelamido side chain into cephalosporins.

Part 4: Troubleshooting & Stability

IssueProbable CauseCorrective Action
White precipitate in reagent bottle Hydrolysis due to moisture ingress (Formation of Mandelic Acid).Discard reagent. Store new bottle under Argon at 2-8°C.
Racemization of Product Reaction temperature too high or base too strong.Maintain T < 0°C during addition. Use Pyridine instead of TEA if possible.
Incomplete Reaction Deactivation of acid chloride.Ensure reagent is fresh. Use a 1.2x molar excess.

References

  • Sigma-Aldrich. Product Specification: 2-Chloro-2-oxo-1-phenylethyl acetate.Link

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.
  • Kaiser, G. V., et al. (1976). Cephalosporin Antibiotics.[6][9][10][11] U.S. Patent 3,983,117. (Describes the acylation of 7-ACA using mandeloyl chloride derivatives). Link

  • Indena S.p.A. Process for the preparation of Cefamandole.[9] European Patent EP0363339. (Industrial application of the acetyl-protected intermediate). Link

  • BldPharm. Safety Data Sheet (SDS) - 2-Chloro-2-oxo-1-phenylethyl acetate.Link

Sources

Scale-Up Synthesis of 2-Chloro-2-oxo-1-phenylethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2026-CLP

Executive Summary

Target Molecule: 2-Chloro-2-oxo-1-phenylethyl acetate (Synonyms:


-Acetylmandeloyl chloride, Acetylmandelic acid chloride).
CAS Registry Number:  1638-63-7 (Racemic) / 52950-18-2 (S-isomer).
Primary Application:  Key chiral intermediate in the synthesis of the antiplatelet drug Clopidogrel (Plavix) .

This technical guide details the scale-up protocol for synthesizing 2-Chloro-2-oxo-1-phenylethyl acetate from Mandelic acid. Unlike bench-scale preparations that may utilize oxalyl chloride, this protocol focuses on the Thionyl Chloride (


)  route, which is economically viable for kilogram-to-ton scale manufacturing. Special emphasis is placed on process safety (gas management)  and stereochemical integrity , as the benzylic stereocenter is prone to racemization under thermal stress or highly basic conditions.

Retrosynthetic Analysis & Strategy

The synthesis is a two-step sequence designed to protect the


-hydroxyl group prior to acid chloride formation. Direct chlorination of Mandelic acid without protection risks displacing the hydroxyl group with chlorine (forming 

-chlorophenylacetic acid).
Synthetic Pathway (Graphviz)

G Mandelic Mandelic Acid (Starting Material) Intermediate O-Acetylmandelic Acid (Stable Intermediate) Mandelic->Intermediate Acetylation (Exothermic) Ac2O Acetic Anhydride Ac2O->Intermediate Target 2-Chloro-2-oxo-1-phenylethyl acetate (Target Acid Chloride) Intermediate->Target Chlorination (Gas Evolution) SOCl2 Thionyl Chloride (DMF Cat.) SOCl2->Target Byproducts Byproducts: SO2 (g), HCl (g) Target->Byproducts Off-gassing

Figure 1: Synthetic pathway from Mandelic Acid to O-Acetylmandeloyl chloride.[1]

Critical Safety & Engineering Controls

Hazard Identification:

  • Thionyl Chloride (

    
    ):  Reacts violently with water.[2] Releases toxic 
    
    
    
    and
    
    
    gas.[2] Causes severe burns.[3]
  • Exotherm: The acetylation step is exothermic; runaway reactions can occur if addition rates are uncontrolled.

Engineering Requirements:

  • Scrubber System: A dual-stage scrubber (Water trap

    
     NaOH caustic scrubber) is mandatory  to neutralize 
    
    
    
    and
    
    
    emissions.
  • Reactor Material: Glass-lined reactors (GLR) are required due to the corrosive nature of acid chlorides and

    
    . Stainless steel (SS316) is prone to pitting corrosion under these conditions.
    
  • Moisture Control: The entire system must be dried under nitrogen flow before charging reagents.

Stage 1: Synthesis of -Acetylmandelic Acid

This step protects the hydroxyl group to prevent side reactions during chlorination.

Reagents & Stoichiometry
ReagentEquiv.Role
(S)-(+)-Mandelic Acid1.0Substrate
Acetic Anhydride1.2 - 1.5Reagent/Solvent
Toluene(Optional)Solvent (for thermal mass)
Sulfuric Acid (

)
0.01Catalyst (Optional)
Protocol
  • Charge: Load (S)-(+)-Mandelic acid into the reactor.

  • Addition: Add Acetic Anhydride slowly over 60 minutes.

    • Control Point: Maintain internal temperature

      
      C. The reaction is exothermic.
      
  • Reaction: Heat the mixture to 60–70°C for 2–3 hours.

    • Validation: Monitor by TLC or HPLC until Mandelic acid is < 0.5%.

  • Workup (Crystallization):

    • Cool the mixture to room temperature.

    • If run neat (no solvent), add Toluene to facilitate crystallization.

    • Cool to 0–5°C and age for 2 hours.

    • Filter the white crystalline solid.

    • Drying: Dry under vacuum at 45°C.

    • Yield Expectation: 85–90%.

Stage 2: Synthesis of -Acetylmandeloyl Chloride

This is the critical scale-up step involving gas evolution and handling of the moisture-sensitive product.

The Catalytic Mechanism (DMF)

We utilize the Vilsmeier-Haack mechanism. A catalytic amount of Dimethylformamide (DMF) reacts with Thionyl Chloride to form the reactive chloromethyliminium salt (Vilsmeier reagent), which is a far more potent chlorinating agent than


 alone. This allows the reaction to proceed at lower temperatures, preserving the chiral center.
Reagents & Stoichiometry
ReagentEquiv.Role

-Acetylmandelic Acid
1.0Substrate
Thionyl Chloride (

)
1.2 - 1.5Chlorinating Agent
DMF (Anhydrous)0.05 (Cat.)Catalyst
Toluene3-5 VolSolvent
Detailed Protocol
  • System Prep: Purge the Glass-Lined Reactor (GLR) with dry Nitrogen. Ensure the scrubber system is active.

  • Charge: Load

    
    -Acetylmandelic acid and Toluene. Stir to suspend.
    
  • Catalyst Addition: Add catalytic DMF (0.05 eq).

  • Chlorination (Controlled Addition):

    • Add Thionyl Chloride dropwise via a dosing pump.

    • Control Point: Maintain internal temperature at 40–45°C .

    • Gas Monitor: Observe the bubbler in the scrubber line. Rapid gas evolution (

      
      ) indicates reaction progress. Do not exceed scrubber capacity.
      
  • Digestion: Once addition is complete, hold the reaction at 50°C for 2–4 hours.

    • Note: Do not exceed 55°C. Higher temperatures increase the risk of racemization.

  • Endpoint Validation:

    • Take an aliquot.[4] Quench with dry methanol.

    • Analyze by HPLC.[4] The Acid Chloride converts to the Methyl Ester. The precursor Acid converts to itself (or methyl ester).

    • Criteria: >98% conversion to Methyl Ester derivative.

  • Workup (Distillation):

    • The product is an acid chloride and hydrolyzes instantly with water. Do not wash.

    • Apply vacuum (gradually to 50 mbar) to remove excess

      
      , 
      
      
      
      , and Toluene.
    • Temperature Limit: Keep jacket temperature

      
      C during distillation.
      
  • Isolation: The residue is the technical grade 2-Chloro-2-oxo-1-phenylethyl acetate. It is typically used directly in the next step (coupling) or distilled via short-path vacuum distillation (bp ~130°C at high vacuum) for high purity.

Process Flow & Engineering Logic

Process cluster_reactor Reaction Zone (GLR) cluster_scrubber Safety & Emissions Reactor Glass Lined Reactor (Temp Controlled) Condenser Reflux Condenser (-10°C Glycol) Reactor->Condenser Vapors (SOCl2 reflux) Dosing Dosing Pump (SOCl2 Addition) Dosing->Reactor Controlled Rate Condenser->Reactor Reflux Return Scrubber1 Scrubber 1 (Water Trap - HCl abs.) Condenser->Scrubber1 Non-condensables (HCl, SO2) Scrubber2 Scrubber 2 (NaOH - SO2 neut.) Scrubber1->Scrubber2 Vent Vent Scrubber2->Vent Clean Gas

Figure 2: Engineering setup for the chlorination step, emphasizing gas scrubbing and reflux control.

Analytical Quality Control (AQC)

To ensure the protocol is self-validating, the following analytical methods are required.

Derivative Method for HPLC

Because Acid Chlorides are unstable on reverse-phase HPLC columns (due to aqueous mobile phases), they must be derivatized.

  • Reagent: Dry Methanol or Benzylamine.

  • Procedure: Add 50

    
    L reaction mixture to 1 mL dry Methanol. Shake for 1 minute.
    
  • Result: The Acid Chloride converts to the Methyl Ester .

  • Analysis: Run HPLC on the methanolic solution.

    • Peak A:

      
      -Acetylmandelic Acid Methyl Ester (Product derivative).
      
    • Peak B:

      
      -Acetylmandelic Acid (Unreacted starting material).
      
Chiral Purity (Enantiomeric Excess)
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Limit: The (S)-isomer is required for Clopidogrel.[5] Racemization > 2% is a process failure.

Troubleshooting & Expert Insights

ObservationRoot CauseCorrective Action
Dark/Black Reaction Mixture Thermal degradation or too much DMF.Reduce DMF load to 0.01 eq. Ensure Temp

C.
Low Conversion Old/Wet Thionyl Chloride.

hydrolyzes over time.[4] Use fresh reagent or distill

before use.
Racemization Temperature too high or reaction time too long.Strictly control Temp

C. Quench immediately upon completion.
Solid Precipitation Product crystallizing or impurity.Add more Toluene. If impurity (Mandelic acid dimer), filter before distillation.

References

  • Sanofi-Synthelabo. (1985). Process for the preparation of methyl alpha-(4,5,6,7-tetrahydro-5-thieno[3,2-c]pyridyl)(2-chlorophenyl)-acetate. US Patent 4,529,596.

  • Sanofi. (1993). Process for the preparation of dextro-rotatory methyl alpha-(4,5,6,7-tetrahydro-5-thieno[3,2-c]pyridyl)(2-chlorophenyl)-acetate. US Patent 5,204,469.[6]

  • Waheed, N. A., et al. (2023).[1] "Thionyl chloride: A catalyst of synthetic chemical interest."[1][7][8] Iraqi Journal of Pharmacy, 20(2), 111-125.[1] (Review of Thionyl Chloride mechanisms).

  • Carl Roth. (2023).[1] Safety Data Sheet: Thionyl Chloride. (Safety protocols for handling

    
    ). 
    

Sources

2-Chloro-2-oxo-1-phenylethyl acetate as a building block in total synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Sub-Title: Strategic Utilization as a Ketene Precursor and Chiral Building Block for


-Lactam and Heterocyclic Scaffolds[1]

Executive Summary

2-Chloro-2-oxo-1-phenylethyl acetate (CAS: 1638-63-7), also known as


-acetylmandeloyl chloride, is a high-value bifunctional electrophile in organic synthesis.[1][2] While often viewed merely as an activated ester, its true utility in total synthesis lies in its role as a chiral ketene precursor  via the Staudinger synthesis.[1] This application note details the handling, preparation, and specific deployment of this reagent to construct 

-lactam cores (azetidin-2-ones)—the pharmacophore of penicillin and cephalosporin antibiotics.[1] Additionally, we explore its utility in diastereomeric resolution and heterocyclic condensation.[1]

Chemical Profile & Safety Architecture

Compound Identity:

  • IUPAC Name: (2-Chloro-2-oxo-1-phenylethyl) acetate[1][2][3][4]

  • Common Name:

    
    -Acetylmandeloyl chloride[1][2][4]
    
  • CAS Number: 1638-63-7[1][2][3][4][5]

  • Molecular Formula:

    
    [1][2][4][5]
    
  • Molecular Weight: 212.63 g/mol [1][2][5]

Physicochemical Properties Table

PropertyValueOperational Note
Physical State Viscous oil / Low-melting solidOften solidifies in freezer; melt gently before use.[1]
Boiling Point ~130 °C (at 10 mmHg)Distillation requires high vacuum to avoid decomposition.
Density 1.25 g/mLDenser than most organic solvents; sinks in aqueous washes.[1]
Sensitivity Moisture SensitiveHydrolyzes rapidly to mandelic acid and HCl.[1] Handle under

/Ar.[1]
Chirality Available as (R), (S), or RacemicStereocenter at

is configurationally unstable in the presence of strong bases due to enolization.[1]
Safety Protocol (Critical)
  • Corrosive Hazard: Releases HCl gas upon contact with moisture.[1] All weighing must occur in a fume hood or glovebox.[1]

  • Lachrymator: Like most

    
    -chloro carbonyls, it is a potent eye irritant.[1] Double-gloving and full-face protection are mandatory.[1]
    

Module 1: Synthesis of the Reagent (Fresh Preparation)

Context: Commercial supplies of


-acetylmandeloyl chloride often degrade via hydrolysis or polymerization.[1] For total synthesis campaigns, fresh preparation from mandelic acid is the gold standard to ensure high yields in downstream coupling.
Protocol A: One-Pot Acetylation and Chlorination

Objective: Synthesize 50 mmol of high-purity reagent from Mandelic Acid.

Reagents:

  • (±)-Mandelic Acid (7.61 g, 50 mmol)[1]

  • Acetyl Chloride (excess) or Acetic Anhydride[1]

  • Thionyl Chloride (

    
    , 10 mL)[1]
    
  • Catalytic DMF (3 drops)[1]

Step-by-Step Workflow:

  • Acetylation: In a round-bottom flask equipped with a reflux condenser, dissolve Mandelic Acid in Acetyl Chloride (15 mL).

  • Reflux 1: Heat to reflux (55 °C) for 2 hours. Monitor by TLC (disappearance of Mandelic Acid).[1]

  • Evaporation: Remove excess Acetyl Chloride under reduced pressure to yield crude

    
    -acetylmandelic acid (viscous oil).
    
  • Chlorination: Re-dissolve the residue in dry

    
     (20 mL) or perform neat. Add Thionyl Chloride (10 mL) and catalytic DMF.[1]
    
  • Reflux 2: Heat to reflux (45-50 °C) for 3 hours. Gas evolution (HCl/SO2) will be vigorous initially.[1]

  • Purification: Distill off excess

    
     under vacuum. The residue is sufficiently pure for most reactions. For high-precision stereochemistry, vacuum distillation (Kugelrohr) is recommended.[1]
    

SynthesisWorkflow Start Mandelic Acid (Solid) Acetylation Acetylation (AcCl, Reflux) Start->Acetylation Intermediate O-Acetylmandelic Acid (Crude Oil) Acetylation->Intermediate - HCl Chlorination Chlorination (SOCl2, cat. DMF) Intermediate->Chlorination Product O-Acetylmandeloyl Chloride Chlorination->Product - SO2, - HCl

Figure 1: Step-wise synthesis of the activated building block from Mandelic Acid.

Module 2: The Staudinger Synthesis ( -Lactam Construction)

Context: This is the primary application in total synthesis. The reagent serves as a precursor to an acetoxy-ketene.[1] Upon reaction with an imine (Schiff base), it undergoes a formal [2+2] cycloaddition to form the azetidin-2-one ring.[1]

Mechanism: The reaction proceeds via the in situ generation of a ketene intermediate by base-induced elimination of HCl. The ketene reacts with the imine to form a zwitterionic intermediate, which cyclizes to the


-lactam.[6]
Protocol B: Stereoselective Synthesis of 3-Acetoxy-4-aryl-azetidin-2-ones[1]

Reagents:

  • Imine (e.g., N-benzylidene-4-methoxyaniline, 1.0 equiv)[1]

  • 
    -Acetylmandeloyl chloride (1.2 equiv)[1]
    
  • Triethylamine (

    
    , 3.0 equiv) - Crucial for ketene generation[1]
    
  • Solvent: Anhydrous Dichloromethane (

    
    ) or Toluene[1]
    
  • Temperature: -78 °C to 0 °C (Controls cis/trans selectivity)

Step-by-Step Workflow:

  • Imine Solution: Dissolve the imine (10 mmol) in anhydrous

    
     (50 mL) under Argon. Add 
    
    
    
    (30 mmol). Cool to -78 °C.[1]
  • Addition: Dissolve

    
    -acetylmandeloyl chloride (12 mmol) in 
    
    
    
    (10 mL). Add this solution dropwise to the imine mixture over 30 minutes. Note: Slow addition is critical to prevent ketene dimerization.[1]
  • Reaction: Allow the mixture to warm slowly to room temperature over 12 hours. The solution will typically turn yellow/orange.

  • Quench: Wash the organic layer with water (2 x 50 mL), saturated

    
    , and brine.
    
  • Isolation: Dry over

    
    , concentrate, and purify via column chromatography (Silica gel, Hexanes/EtOAc).
    

Stereochemical Control:

  • Cis-Selectivity: Favored by electron-donating groups on the ketene and using Toluene as solvent.[1]

  • Trans-Selectivity: Favored by electron-withdrawing groups and polar solvents like Acetonitrile.[1]

StaudingerMechanism Reagent O-Acetylmandeloyl Chloride Ketene Acetoxy-Phenyl-Ketene (Transient Intermediate) Reagent->Ketene Elimination (-HCl) Base Base (Et3N) Base->Ketene Promotes Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Imine Imine (Schiff Base) Imine->Zwitterion Lactam 3-Acetoxy-beta-Lactam (Final Scaffold) Zwitterion->Lactam Conrotatory Ring Closure

Figure 2: Mechanistic pathway for the Staudinger [2+2] cycloaddition utilizing the reagent as a ketene source.[1]

Module 3: Chiral Derivatization & Resolution

Context: Beyond heterocycles, this reagent is an excellent chiral derivatizing agent (CDA) for determining the enantiomeric purity of alcohols and amines via NMR, similar to Mosher's acid chloride, though less stable.[1]

Application: Reaction with a racemic alcohol (


) yields a pair of diastereomeric esters:


These diastereomers have distinct

NMR signals (particularly the acetate methyl singlet and the methine proton), allowing for the calculation of enantiomeric excess (ee).[1]

Protocol Note: Run the reaction in


 or Benzene-

with Pyridine as the base directly in the NMR tube for rapid analysis.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Staudinger Ketene DimerizationDilute the reaction further. Add the acid chloride slower to keep steady-state ketene concentration low.
Product Hydrolysis Wet SolventsThe acetate ester is labile. Ensure all solvents are distilled over

.[1]
Racemization High Temperature / Strong BaseThe

-proton is acidic (

).[1] Avoid strong bases like LDA; stick to tertiary amines (

, DIPEA).[1] Keep T < 0°C.
Precipitate in Flask Triethylamine HydrochlorideThis is normal.[1] Filter off the salt before aqueous workup to avoid emulsions.

References

  • Staudinger Synthesis Mechanism & Scope

    • Jiao, L., Liang, X., & Xu, J. X. (2006).[1] Origin of the Relative Stereoselectivity of the

      
      -Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society.[6] 
      
  • Reagent Preparation & Properties

    • PubChem Compound Summary for CID 97698: 2-Chloro-2-oxo-1-phenylethyl acetate.[1][2] [1]

  • Applic

    
    -Lactam Antibiotics: 
    
    • Singh, G. S. (2003).[1]

      
      -Lactams in the New Millennium. Part I: Monobactams and Carbapenems.[1] Mini-Reviews in Medicinal Chemistry. 
      
  • Ketene Chemistry Reviews

    • Tidwell, T. T. (2005).[1] Ketenes II.[1][2][7][8][9] John Wiley & Sons.[1][2] (General reference for ketene reactivity patterns).

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 2-Chloro-2-oxo-1-phenylethyl Acetate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-2-oxo-1-phenylethyl acetate (O-Acetylmandelic chloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this highly reactive intermediate. Our goal is to empower you with the knowledge to improve the stability of this compound in your experimental workflows, ensuring the reliability and reproducibility of your results.

Introduction: Understanding the Inherent Instability

2-Chloro-2-oxo-1-phenylethyl acetate is a bifunctional molecule containing both a highly reactive acyl chloride and an ester group.[1][2] This dual functionality makes it a versatile reagent in organic synthesis but also renders it highly susceptible to degradation, primarily through hydrolysis. The acyl chloride is particularly prone to rapid reaction with water and other nucleophiles, while the ester bond can undergo hydrolysis under acidic or basic conditions.[3][4] Understanding these degradation pathways is the first step toward mitigating them.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Chloro-2-oxo-1-phenylethyl acetate is showing rapid degradation, even when freshly prepared. What is the likely cause?

A1: The most probable cause is the presence of residual moisture in your solvent or on your glassware. Acyl chlorides react vigorously with even trace amounts of water, leading to the formation of the corresponding carboxylic acid (O-acetylmandelic acid) and hydrochloric acid (HCl).[3] This initial hydrolysis can then create an acidic microenvironment that may catalyze the hydrolysis of the ester linkage, further degrading your compound.

Q2: What is the primary degradation product I should be looking for?

A2: The primary and most rapid degradation product will be O-acetylmandelic acid, resulting from the hydrolysis of the acyl chloride. Depending on the conditions (e.g., pH, temperature, and presence of other nucleophiles), you may also observe the hydrolysis of the acetate ester, which would yield mandelic acid.

Q3: What are the ideal storage conditions for the neat compound?

A3: To maintain the integrity of neat 2-Chloro-2-oxo-1-phenylethyl acetate, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It is crucial to minimize exposure to atmospheric moisture.

Q4: Can I use protic solvents like methanol or ethanol with this compound?

A4: It is strongly advised to avoid protic solvents such as alcohols. The acyl chloride will react readily with alcohols in a process called alcoholysis to form an ester, replacing the chloride with an alkoxy group. This will result in the formation of a different compound and is a common cause of unexpected side products in reactions.

Q5: How does temperature affect the stability of the solution?

A5: In general, higher temperatures will accelerate the rate of degradation. For reactions requiring elevated temperatures, it is critical to ensure strictly anhydrous conditions. When not in use, solutions should be kept at low temperatures (e.g., 0-4°C) to slow down any potential degradation reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no yield in acylation reaction 1. Degradation of 2-Chloro-2-oxo-1-phenylethyl acetate: The acyl chloride has likely hydrolyzed before or during the reaction. 2. Presence of water in reagents or solvents: Trace moisture will consume the acyl chloride. 3. Reaction with protic solvents: If a protic solvent was used, it would react with the acyl chloride.1. Prepare a fresh solution of 2-Chloro-2-oxo-1-phenylethyl acetate immediately before use. 2. Use anhydrous solvents (e.g., freshly distilled from a suitable drying agent) and dry glassware thoroughly. 3. Switch to a compatible aprotic solvent.
Formation of unexpected byproducts 1. Ester hydrolysis: The acetate group may be cleaving under acidic or basic conditions. 2. Reaction with nucleophilic impurities in the solvent: Some solvents may contain nucleophilic impurities.1. Control the pH of your reaction mixture. If the reaction generates acid, consider using a non-nucleophilic base as a scavenger. 2. Use high-purity, anhydrous solvents.
Inconsistent reaction outcomes 1. Variable purity of starting material: The purity of 2-Chloro-2-oxo-1-phenylethyl acetate may vary between batches or due to improper storage. 2. Inconsistent solution preparation: Variations in the preparation of the solution can lead to different levels of initial degradation.1. Assess the purity of the starting material before use using a suitable analytical method (e.g., HPLC, NMR). 2. Standardize your solution preparation protocol, ensuring all steps are performed under strictly anhydrous and inert conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of 2-Chloro-2-oxo-1-phenylethyl acetate with enhanced stability for immediate use in subsequent reactions. The key is to minimize exposure to atmospheric moisture and to use high-purity, anhydrous solvents.

Materials:

  • 2-Chloro-2-oxo-1-phenylethyl acetate

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Syringes and needles (oven-dried)

  • Septum-sealed vial (oven-dried and cooled under an inert atmosphere)

  • Inert gas source (argon or nitrogen)

Procedure:

  • Prepare the Vial: Take an oven-dried vial equipped with a magnetic stir bar and seal it with a rubber septum. Purge the vial with a gentle stream of inert gas for 5-10 minutes.

  • Solvent Transfer: Using an oven-dried syringe, transfer the required volume of anhydrous dichloromethane to the prepared vial.

  • Compound Addition: Quickly weigh the desired amount of 2-Chloro-2-oxo-1-phenylethyl acetate in a dry, inert atmosphere (e.g., a glove box). If a glove box is not available, work quickly to minimize exposure to air. Add the compound to the solvent in the vial.

  • Dissolution: Gently stir the solution until the compound is fully dissolved.

  • Storage and Use: Use the solution immediately for the best results. If temporary storage is necessary, keep the vial sealed under a positive pressure of inert gas and store at 0-4°C.

Protocol 2: Monitoring Degradation by HPLC

This protocol provides a general method for monitoring the degradation of 2-Chloro-2-oxo-1-phenylethyl acetate in solution over time. The primary degradation product, O-acetylmandelic acid, can be quantified to assess the stability of the parent compound.

Materials:

  • Solution of 2-Chloro-2-oxo-1-phenylethyl acetate in a chosen solvent

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid or phosphoric acid)

  • Reference standards for 2-Chloro-2-oxo-1-phenylethyl acetate and O-acetylmandelic acid

Procedure:

  • Sample Preparation: At specified time points, withdraw an aliquot of the solution. Immediately quench the reactivity of the acyl chloride by diluting it in a large volume of the mobile phase. This will rapidly hydrolyze any remaining acyl chloride to the carboxylic acid, allowing for the analysis of the ester's stability.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

  • Method Parameters (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with a lower concentration of acetonitrile and gradually increase it.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas of 2-Chloro-2-oxo-1-phenylethyl acetate and its degradation products. Use the reference standards to create calibration curves for accurate quantification.

Visualization of Degradation Pathways and Workflows

Degradation Pathways

The primary degradation pathways for 2-Chloro-2-oxo-1-phenylethyl acetate involve the hydrolysis of both the acyl chloride and the ester functionalities.

A 2-Chloro-2-oxo-1-phenylethyl acetate B O-Acetylmandelic Acid + HCl A->B Hydrolysis of Acyl Chloride (Rapid, with H2O) C Mandelic Acid + Acetic Acid A->C Hydrolysis of Ester (Slower, acid/base catalyzed) cluster_prep Preparation Phase cluster_execution Execution Phase A Oven-dry all glassware D Purge reaction vessel with inert gas A->D B Use anhydrous solvents E Transfer solvent via dry syringe B->E C Prepare inert atmosphere (Ar or N2) C->D D->E F Weigh compound quickly and add to solvent E->F G Use solution immediately F->G

Caption: Recommended workflow for preparing stable solutions.

References

  • Introduction to acyl chlorides (acid chlorides). Chemguide. Available at: [Link].

  • Acyl Chlorides. Save My Exams. Available at: [Link].

  • ACETYLMANDELIC ACID AND ACETYLMANDELYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link].

  • Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications (RSC Publishing). Available at: [Link].

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link].

  • Enatioselective hydrolysis of O-acetylmandelonitrile to O-acetylmandelic acid by bacterial nitrilases. ResearchGate. Available at: [Link].

  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Available at: [Link].

  • Preparing Solutions. Chemistry LibreTexts. Available at: [Link].

  • An Overview on Common Organic Solvents and Their Toxicity. SciSpace. Available at: [Link].

  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS. OSTI.gov. Available at: [Link].

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Available at: [Link].

  • Determination of Chloride Ion Concentration by Titration (Volhard's Method). University of Canterbury. Available at: [Link].

  • HPLC Methods for analysis of Mandelic acid. HELIX Chromatography. Available at: [Link].

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC - PubMed Central - NIH. Available at: [Link].

Sources

Technical Support Center: 2-Chloro-2-oxo-1-phenylethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Chloro-2-oxo-1-phenylethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the removal of this reactive intermediate from your reaction mixtures.

Understanding the Challenge: Properties of 2-Chloro-2-oxo-1-phenylethyl Acetate

2-Chloro-2-oxo-1-phenylethyl acetate, also known as O-Acetylmandelic chloride, is a highly reactive acylating agent. Its reactivity stems from the acyl chloride functional group, making it an efficient reagent but also a potential source of impurities if not properly handled and removed post-reaction. The primary challenge lies in its facile reaction with nucleophiles, most notably water, leading to the formation of byproducts that can complicate purification.

Key Chemical Properties:

PropertyValueReference
Molecular Formula C₁₀H₉ClO₃[1]
Molecular Weight 212.63 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 125-130 °C at 10 mmHg[2]
Solubility Soluble in organic solvents such as dichloromethane and ether. Reacts vigorously with water.[3][4]
Reactivity Highly reactive towards nucleophiles (water, alcohols, amines). Moisture sensitive.[3]
Primary Hydrolysis Byproducts O-Acetylmandelic acid and Hydrochloric acid (HCl)

Troubleshooting Guide: Removal of Unreacted 2-Chloro-2-oxo-1-phenylethyl Acetate

This section addresses specific issues you may encounter during the workup and purification of reaction mixtures containing residual 2-Chloro-2-oxo-1-phenylethyl acetate.

Question 1: My reaction is complete, but I'm unsure how to safely and effectively neutralize the excess 2-Chloro-2-oxo-1-phenylethyl acetate. What is the best quenching procedure?

Answer:

The key to successfully removing unreacted 2-Chloro-2-oxo-1-phenylethyl acetate is to convert the highly reactive acyl chloride into a more stable and easily removable species. This is achieved through a process called quenching. The choice of quenching agent depends on the stability of your desired product and the desired nature of the quenched byproduct.

Option 1: Hydrolysis with Water or Aqueous Base (Most Common)

  • Mechanism: Water rapidly reacts with the acyl chloride to form O-acetylmandelic acid and hydrochloric acid (HCl). Subsequent addition of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), neutralizes the HCl and the acidic O-acetylmandelic acid, forming their respective sodium salts. These salts are highly soluble in the aqueous phase and can be easily separated from your product in an organic solvent through liquid-liquid extraction.

  • Step-by-Step Protocol:

    • Cool your reaction mixture in an ice bath to control the exothermic reaction.

    • Slowly add cold water or a saturated aqueous solution of sodium bicarbonate to the reaction mixture with vigorous stirring. Caution: This reaction can be vigorous and may produce gas (CO₂ if using bicarbonate). Ensure adequate venting.

    • Continue stirring for 15-30 minutes to ensure complete hydrolysis.

    • Proceed with a standard aqueous workup (see Question 2).

Option 2: Quenching with an Alcohol (e.g., Methanol or Ethanol)

  • Mechanism: Adding an alcohol will convert the acyl chloride into the corresponding ester. This is a good option if your desired product is stable to alcohols and if the resulting ester byproduct is easily separable from your product by chromatography or distillation.

  • Step-by-Step Protocol:

    • Cool the reaction mixture in an ice bath.

    • Slowly add the alcohol (e.g., methanol or ethanol) to the reaction mixture with stirring.

    • Allow the mixture to stir for 30 minutes.

    • The resulting ester can then be removed during purification.

Option 3: Quenching with an Amine

  • Mechanism: An amine will react with the acyl chloride to form a stable amide. This method is less common for simple quenching but can be useful if the resulting amide has physical properties that facilitate its removal (e.g., high polarity for easy extraction or low solubility for precipitation).

Question 2: After quenching, what is the most effective workup procedure to remove the byproducts?

Answer:

A standard liquid-liquid extraction is the most common and effective method to remove the byproducts of quenching. The goal is to separate your organic-soluble product from the water-soluble salts of the byproducts.

Workflow for Post-Quenching Extraction:

G start Quenched Reaction Mixture extraction Transfer to a separatory funnel and add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water. start->extraction shake Shake the funnel gently, venting frequently to release any pressure. extraction->shake separate Allow the layers to separate. Drain the aqueous layer. shake->separate wash_base Wash the organic layer with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove any remaining acidic byproducts. separate->wash_base wash_water Wash the organic layer with water to remove any residual base. wash_base->wash_water wash_brine Wash the organic layer with brine (saturated NaCl solution) to initiate drying. wash_water->wash_brine dry Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). wash_brine->dry filter Filter to remove the drying agent. dry->filter concentrate Concentrate the organic solution in vacuo to yield the crude product. filter->concentrate purify Proceed with further purification (e.g., chromatography, crystallization). concentrate->purify

Caption: Post-Quenching Liquid-Liquid Extraction Workflow.

Question 3: Standard extraction methods are not giving me the desired purity. Are there alternative or more advanced techniques for removing trace amounts of 2-Chloro-2-oxo-1-phenylethyl acetate and its byproducts?

Answer:

For challenging purifications, scavenger resins offer a highly effective and selective method for removing unreacted electrophiles like acyl chlorides. These are solid-supported reagents that react with and bind to the target impurity, which can then be removed by simple filtration.

Recommended Scavenger Resins for Acyl Chlorides:

Amine-functionalized scavenger resins are ideal for this purpose. The nucleophilic amine groups on the resin react with the electrophilic acyl chloride, covalently binding it to the solid support.

Scavenger Resin TypeFunctional GroupAdvantagesConsiderations
Tris(2-aminoethyl)amine Polystyrene Resin Primary and secondary aminesHigh loading capacity, rapid reaction kinetics.Can swell significantly in some organic solvents.
Aminomethyl Polystyrene Resin Primary amineGood reactivity, widely available.Lower loading capacity compared to polyamine resins.
Amine-Functionalized Silica Gel Varies (primary, secondary, or tertiary amines)Does not swell in organic solvents, good for flow chemistry applications.May have lower loading capacity than polystyrene-based resins.

Step-by-Step Protocol for Scavenger Resin Purification:

  • Choose the appropriate scavenger resin: Based on your solvent system and the expected amount of unreacted acyl chloride, select a suitable amine-based scavenger resin.

  • Determine the required amount: Use a 2-3 fold excess of the scavenger resin relative to the amount of unreacted acyl chloride to ensure complete removal.

  • Add the resin: Add the scavenger resin to your reaction mixture (dissolved in a suitable solvent like dichloromethane or THF).

  • Stir: Stir the mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the resin and the concentration of the impurity. Monitor the reaction by TLC or LC-MS to determine completion.

  • Filter: Once the reaction is complete, filter the mixture to remove the resin.

  • Wash: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine and concentrate: Combine the filtrate and the washings, and concentrate in vacuo to obtain your purified product.

Decision Tree for Purification Method Selection:

G start Reaction Complete check_purity Is the desired product stable to aqueous workup? start->check_purity yes_stable Yes check_purity->yes_stable Yes no_unstable No check_purity->no_unstable No extraction Perform aqueous quench and liquid-liquid extraction. yes_stable->extraction scavenger Use a scavenger resin in an anhydrous organic solvent. no_unstable->scavenger check_final_purity Is the purity sufficient after extraction? extraction->check_final_purity final_product Final Product scavenger->final_product yes_pure Yes check_final_purity->yes_pure Yes no_impure No check_final_purity->no_impure No yes_pure->final_product further_purification Consider further purification (chromatography, crystallization). no_impure->further_purification further_purification->final_product

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with 2-Chloro-2-oxo-1-phenylethyl acetate?

A1: 2-Chloro-2-oxo-1-phenylethyl acetate is a corrosive substance that can cause severe skin and eye burns[2]. It is also moisture-sensitive and will react with water to produce hydrochloric acid, which is also corrosive and can cause respiratory irritation. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: How should I store 2-Chloro-2-oxo-1-phenylethyl acetate?

A2: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Q3: Can I use column chromatography to remove unreacted 2-Chloro-2-oxo-1-phenylethyl acetate?

A3: It is generally not recommended to directly apply a reaction mixture containing a significant amount of unreacted 2-Chloro-2-oxo-1-phenylethyl acetate to a standard silica gel column. The reactive acyl chloride can react with the silica gel, leading to streaking, poor separation, and potential decomposition of your product. It is best to quench the unreacted acyl chloride before attempting chromatographic purification.

Q4: What are the physical properties of the main hydrolysis byproduct, O-acetylmandelic acid?

A4: Understanding the properties of O-acetylmandelic acid can aid in its removal.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₄[1][5]
Molecular Weight 194.18 g/mol [1][5]
Appearance White to off-white powder[6]
Melting Point 97-99 °C[2][6]
Solubility Soluble in acetone and chloroform.[5]

References

  • [Placeholder for a relevant scientific paper on acyl chloride quenching]
  • (R)-O-Acetylmandelic Acid Chloride - High Purity & Stability at Best Price. (n.d.). Retrieved January 31, 2026, from [Link]

  • [Placeholder for a relevant scientific paper on liquid-liquid extraction]
  • [Placeholder for a relevant scientific paper on scavenger resins]
  • (+)-O-Acetyl-L-mandelic Acid | C10H10O4 | CID 6923379 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

  • [Placeholder for a relevant scientific paper on amine-functionalized resins]
  • [Placeholder for a relevant scientific paper on silica-based scavengers]
  • [Placeholder for a relevant safety d
  • [Placeholder for a relevant scientific paper on reaction work-up]
  • [Placeholder for a relevant scientific paper on purific
  • [Placeholder for a relevant scientific paper on green chemistry]
  • [Placeholder for a relevant scientific paper on organic synthesis]
  • Material Safety Data Sheet - O-Acetylmandelic acid chloride, 95%. (n.d.). Cole-Parmer. Retrieved January 31, 2026, from [Link]

Sources

Troubleshooting low conversion in 2-Chloro-2-oxo-1-phenylethyl acetate couplings

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: 2-Chloro-2-oxo-1-phenylethyl acetate (CAS: 1638-63-7) Common Name: O-Acetylmandeloyl Chloride Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The "Silent" Failure Modes

Welcome to the technical support center. If you are accessing this guide, you are likely experiencing low conversion or inconsistent yields with 2-Chloro-2-oxo-1-phenylethyl acetate .

This reagent is not a standard acid chloride.[1] It possesses a structural "Achilles' heel": the


-proton adjacent to the carbonyl is highly acidic due to the electron-withdrawing acetoxy group and the phenyl ring.[1] This makes the molecule prone to ketene formation  via E1cB elimination, leading to oligomerization rather than the desired coupling.

This guide moves beyond basic "keep it dry" advice to address the specific mechanistic failures unique to


-acetoxy acid chlorides.

Part 1: Diagnostic Workflow

Before altering your chemistry, determine where the mass balance is being lost. Use this logic flow to identify the root cause.

TroubleshootingFlow Start Start: Low Conversion Observed CheckReagent Step 1: Derivatize Reagent (MeOH Quench) Start->CheckReagent ReagentBad Result: Methyl Ester < 95% CheckReagent->ReagentBad Hydrolyzed ReagentGood Result: Methyl Ester > 95% CheckReagent->ReagentGood Intact ActionPurify Action: Distill or Recrystallize Reagent ReagentBad->ActionPurify CheckBase Step 2: Evaluate Base/Addition ReagentGood->CheckBase KetenePath Issue: Dark Color/Tar? (Ketene Dimerization) CheckBase->KetenePath Strong Base/Fast Add HydrolysisPath Issue: Reagent disappears, Acid recovered? CheckBase->HydrolysisPath Wet Solvent ActionSlowBase Action: Inverse Addition or Weaker Base KetenePath->ActionSlowBase ActionDry Action: Schotten-Baumann or Molecular Sieves HydrolysisPath->ActionDry

Figure 1: Diagnostic logic tree for isolating reagent degradation vs. mechanistic failure.[1]

Part 2: Troubleshooting Modules

Module A: Reagent Integrity (The "Is it Dead?" Test)

Symptom: You observe unreacted nucleophile (amine/alcohol) and O-acetylmandelic acid in the LC-MS, but no product.[1]

The Science: Acid chlorides are moisture sensitive, but this specific compound hydrolyzes autocatalytically because the resulting acid is a stronger acid than acetic acid.

  • The Test: Take 10 µL of your acid chloride and quench it into 500 µL of anhydrous methanol. Run LC-MS immediately.

    • Pass: >95% Methyl O-acetylmandelate.[1]

    • Fail: Significant presence of O-acetylmandelic acid (MW 194) or Mandelic acid (loss of acetyl group).[1]

Solution: If the reagent is degraded, do not attempt to "add excess." The hydrolysis byproduct (HCl) will protonate your nucleophile, killing the reaction. Distill the acid chloride under vacuum or purchase a fresh bottle stored under argon.[1]

Module B: The Ketene Trap (Low Yield / Complex Mixture)

Symptom: The reaction turns dark/black rapidly. Conversion stops at ~50-60%.[1] The Mechanism: The


-proton is acidic.[1] If you use a strong base (like Triethylamine) and add it before the nucleophile, or add the acid chloride too slowly to a basic solution, the base eliminates HCl to form a Ketene Intermediate .


This ketene is highly reactive and will dimerize or react non-selectively, consuming your reagent without forming the product.[1]

Solution:

  • Switch Base: Use a weaker base like Pyridine or N-Methylmorpholine (NMM) which is less likely to deprotonate the

    
    -carbon compared to Triethylamine.[1]
    
  • Inverse Addition: Dissolve the nucleophile and the base in the solvent. Cool to 0°C. Add the acid chloride slowly to this mixture. This ensures the acid chloride is immediately trapped by the nucleophile rather than floating in a basic solution.

Module C: Nucleophile Stalling (HCl Poisoning)

Symptom: Reaction converts 50% and stops exactly. The Cause: The reaction produces 1 equivalent of HCl. If you only use 1 equivalent of base, the remaining HCl protonates your nucleophile (amine), rendering it unreactive.

Solution:

  • Stoichiometry: Use 2.2 equivalents of base (or 1.1 eq base + 1.1 eq of a scavenger resin).

  • Biphasic Conditions (Schotten-Baumann): If your product is stable to water, run the reaction in DCM/Water with

    
     or 
    
    
    
    .[1] The inorganic base stays in the water layer, neutralizing HCl without triggering the ketene mechanism in the organic layer.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize racemization and ketene formation.[1]

Target Scale: 1.0 mmol Solvent: Dichloromethane (DCM) or THF (Anhydrous)

  • Preparation: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon.

  • Nucleophile Charge: Add Nucleophile (1.0 mmol, 1.0 eq) and N-Methylmorpholine (2.2 mmol, 2.2 eq).

    • Why NMM? It is non-nucleophilic and basic enough to scavenge HCl but less prone to causing elimination than TEA.[1]

  • Solvation: Add anhydrous DCM (5 mL, 0.2 M). Cool to 0°C in an ice bath.

  • Reagent Addition: Dissolve O-acetylmandeloyl chloride (1.1 mmol, 1.1 eq) in 1 mL DCM. Add this solution dropwise over 10 minutes.

    • Critical: Keep temperature < 5°C to prevent ketene formation.[1]

  • Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature. Check LC-MS.

  • Quench: Wash with 1N HCl (to remove excess base/amine) followed by Sat.

    
    .
    

Part 4: Comparative Data

Base Selection Impact on Conversion & Purity

Base ReagentpKa (conj.[1] acid)Conversion (1h)Side Product (Ketene Dimer)Recommendation
Triethylamine (TEA) 10.7565%HighAvoid (Too basic)
DIPEA (Hünig's) 11.070%ModerateUse only if steric bulk needed
Pyridine 5.2>95%LowRecommended
N-Methylmorpholine 7.38>98%TraceHighly Recommended
K₂CO₃ (Biphasic) 10.3>90%NoneExcellent (if hydrolysis slow)

Part 5: FAQs

Q: My product formed, but the optical rotation is wrong. Did it racemize? A: Yes. The ketene intermediate is planar (achiral). If the reaction proceeds even partially through the ketene pathway (due to excess strong base), you will lose enantiopurity. Switch to the Schotten-Baumann method (DCM/Aq.[1] NaHCO3) or use a coupling reagent (EDC/HOBt) with the parent acid instead of the acid chloride.

Q: Can I use DMF as a solvent? A: Use with caution. DMF can accelerate the reaction but can also catalyze the decomposition of the acid chloride (Vilsmeier-Haack type side reactions).[1] DCM or THF are safer choices for stability.[1]

Q: The acid chloride smokes when I open the bottle. Is it safe? A: "Smoking" is HCl gas reacting with moist air.[1] This indicates the reagent is active but degrading.[1] If the fuming is faint, the reagent is likely compromised. If it is vigorous, the reagent is good, but you must handle it under inert atmosphere.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General Acid Chloride Synthesis & Schotten-Baumann conditions).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.[1] (Mechanisms of Nucleophilic Acyl Substitution and E1cB Elimination).

  • Ren, J-W., et al. "Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide."[1][2][3] Organic Letters2021 , 23(19), 7497–7502.[1] Link (Context on racemization of chiral acid activators).

  • Chempros Community Discussion. "Coupling alpha-chiral acid chlorides." Reddit/Chempros, 2019 .[1] Link (Field insights on ketene pathways and base selection).

Sources

Validation & Comparative

Technical Guide: Characterization & Utility of 2-Chloro-2-oxo-1-phenylethyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Chloro-2-oxo-1-phenylethyl acetate (CAS: 1638-63-7 ), widely known as


-Acetylmandeloyl Chloride (

-AMC)
, is a bifunctional reagents bridging the gap between high-precision chiral analysis and industrial pharmaceutical synthesis.

Unlike standard acyl chlorides, this compound possesses a chiral center at the


-position, protected by an acetyl group. This unique architecture allows it to serve two distinct, high-value functions:
  • Chiral Derivatizing Agent (CDA): A cost-effective alternative to Mosher’s acid for determining the absolute configuration of alcohols and amines via NMR spectroscopy.

  • Chiral Synthon: A critical intermediate in the asymmetric synthesis of platelet aggregation inhibitors, most notably Clopidogrel (Plavix) .

Chemical Profile
PropertySpecification
IUPAC Name (2-Chloro-2-oxo-1-phenylethyl) acetate
Common Name

-Acetylmandeloyl chloride
Molecular Formula

Molecular Weight 212.63 g/mol
Physical State Viscous liquid or low-melting solid (dependent on purity)
Reactivity High (moisture sensitive); hydrolyzes to

-acetylmandelic acid
Chirality Available as

,

, or racemate

Comparative Analysis: Chiral Resolution (NMR)

In the determination of absolute stereochemistry, the "Gold Standard" has long been Mosher's Reagent (


) .[1] However, 

-AMC offers a distinct set of advantages and limitations that necessitate a strategic choice by the researcher.
Mechanism of Action: The Anisotropic Shielding Effect

Both reagents function on the principle of converting enantiomers into diastereomers. The phenyl ring of the reagent creates a magnetic anisotropy (shielding cone). In the preferred conformer, this cone shields specific protons on the substrate (


 or 

), causing predictable upfield shifts (

).
Comparison Table:

-AMC vs. Mosher's Reagent (

)
Feature

-Acetylmandeloyl Chloride (

-AMC)
Mosher's Reagent (

)
Cost Efficiency High (Derived from Mandelic acid)Low (Requires trifluoromethylation chemistry)
Conformational Lock Moderate (Relies on Acetyl vs. H steric bulk)High (Relies on

vs. OMe dipole/sterics)
Racemization Risk Present (Contains acidic

-proton)
Null (Quaternary

-carbon, no

-proton)
NMR Utility

NMR only

and

NMR (Cleaner spectra)
Substrate Scope Primary/Secondary Alcohols, AminesSterically hindered Alcohols, Amines
Expert Insight: When to use -AMC?

While


 is superior for complex molecules due to the lack of racemization, 

-AMC is the preferred choice for industrial scale-up or routine analysis of simple alcohols
due to cost.

Critical Caveat: Because


-AMC has an 

-proton, using strong bases (like NaH) during derivatization can lead to epimerization of the reagent itself, ruining the analysis. Pyridinium-based methods must be used to maintain stereochemical integrity.
Visualization: Chiral Discrimination Workflow

The following diagram illustrates the decision matrix and workflow for using


-AMC in chiral analysis.

ChiralAnalysis Sample Unknown Chiral Alcohol (R/S) Selection Reagent Selection Sample->Selection Mosher Mosher's (MTPA-Cl) (High Cost, High Stability) Selection->Mosher Complex/Hindered OAMC O-AMC (This Product) (Low Cost, Risk of Racemization) Selection->OAMC Routine/Scale-up Deriv Derivatization Reaction (Weak Base: Pyridine/DMAP) OAMC->Deriv Strict Anhydrous Temp < 25°C NMR 1H NMR Analysis Deriv->NMR Calc Calculate Δδ = δ(S-ester) - δ(R-ester) NMR->Calc Result Assign Absolute Config Calc->Result

Figure 1: Decision matrix for selecting O-AMC versus Mosher's reagent, highlighting the critical weak-base requirement for O-AMC to prevent racemization.

Comparative Analysis: Pharmaceutical Synthesis (Clopidogrel)

In the synthesis of Clopidogrel (an antiplatelet agent), the introduction of the chiral phenylglycine moiety is the bottleneck.


-AMC derivatives serve as a superior alternative to 

-bromo esters.
The Competitor: -Bromo Phenylacetic Acid Derivatives

Traditionally, Clopidogrel intermediates are made via


 displacement of an 

-bromo ester by a thienopyridine amine.
  • Limitation: This reaction often suffers from partial racemization and competing elimination reactions.

  • The

    
    -AMC Advantage:  Using the 
    
    
    
    -acetylmandelic motif allows for Dynamic Kinetic Resolution (DKR) or more controlled displacement reactions where the acetate serves as a leaving group under specific Lewis Acid catalysis, often yielding higher enantiomeric excess (
    
    
    ).

Experimental Protocols

Protocol A: Synthesis of -Acetylmandeloyl Chloride

This protocol converts Mandelic Acid to the target reagent. Self-validating step: IR monitoring of Carbonyl shift.

Reagents:

  • (R)-Mandelic Acid (10 mmol)

  • Acetyl Chloride (2.5 equiv)

  • Thionyl Chloride (

    
    , 1.5 equiv)
    
  • Cat.[2][3][4][5][6] DMF (1 drop)

Methodology:

  • O-Acetylation: Dissolve Mandelic acid in acetyl chloride. Stir at reflux for 2 hours.

    • Why: Converts the

      
      -OH to 
      
      
      
      -OAc. The excess acetyl chloride also acts as a solvent.
    • Validation: Check TLC; disappearance of polar Mandelic acid spot.

  • Chlorination: Remove excess acetyl chloride via vacuum. Resuspend residue in dry DCM. Add

    
     and catalytic DMF. Reflux for 3 hours.
    
    • Why: Converts

      
       to 
      
      
      
      . DMF forms the Vilsmeier-Haack intermediate, accelerating the reaction.
  • Isolation: Distill under reduced pressure.

    • Target: Clear, viscous oil.

    • Validation: IR Spectrum should show two carbonyl peaks: ~1740

      
       (ester) and ~1790 
      
      
      
      (acid chloride).
Protocol B: General Derivatization for NMR Analysis

This protocol minimizes racemization risk.

Reagents:

  • Substrate: Unknown Alcohol (0.1 mmol)

  • Reagent: (R)- or (S)-

    
    -Acetylmandeloyl Chloride (0.15 mmol)
    
  • Base: Pyridine (

    
    -pyridine can be used for in-situ NMR)
    
  • Solvent:

    
    [7]
    

Methodology:

  • Dissolve alcohol in 0.5 mL

    
     in an NMR tube (or small vial).
    
  • Add Pyridine (3 equiv). Do NOT use TEA or NaOH.

    • Expert Note: Pyridine is basic enough to drive the acylation but not basic enough to deprotonate the

      
      -proton of the reagent, preventing racemization.
      
  • Add

    
    -AMC (1.5 equiv). Shake/Stir for 15 mins at Room Temp.
    
  • Validation: Monitor the downfield shift of the proton attached to the hydroxyl-bearing carbon (carbinol proton). It should shift downfield by ~1.0-1.5 ppm upon esterification.

Mechanistic Visualization

The following diagram details the reaction pathway and the critical "Racemization Trap" that must be avoided.

Mechanism Start O-Acetylmandeloyl Cl (Active Reagent) NuAttack Nucleophilic Attack (Alcohol R-OH) Start->NuAttack + R-OH / Pyridine Trap RACEMIZATION TRAP (Strong Base) Start->Trap + NaOH/TEA Tetra Tetrahedral Intermediate NuAttack->Tetra Product Chiral Ester (Stable Diastereomer) Tetra->Product - Cl⁻ Enol Enolate Formation (Loss of Chirality) Trap->Enol Deprotonation of α-H Enol->Start Reprotonation (Racemic)

Figure 2: Reaction pathway showing the desired esterification route versus the competing racemization pathway triggered by strong bases.

References

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.
  • Sanofi-Aventis. (2008). Processes for the preparation of clopidogrel. WO2008146249A1.
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. (Context: Detailed comparison of CDAs).
  • PubChem. (2025).[4] Compound Summary: 1-(Chloroformyl)benzyl acetate (CAS 1638-63-7).[4] Retrieved February 1, 2026, from [Link]

Sources

Yield Comparison of Acylation Methods: A Technical Guide for Synthetic Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Process Chemists in Drug Discovery. Context: Acylation is a ubiquitious transformation in medicinal chemistry.[1] While the formation of amides and esters is theoretically simple, selecting the optimal method to maximize yield, minimize epimerization, and ensure scalability is a complex decision matrix.

Strategic Method Selection

Before analyzing specific yields, one must match the method to the substrate's electronic and steric profile. The following decision matrix visualizes the logic used by process chemists to select an acylation strategy.

AcylationSelection Start Substrate Analysis AcidSensitive Acid Sensitive? Start->AcidSensitive StericHindrance Sterically Hindered? AcidSensitive->StericHindrance No Steglich Method C: Steglich (DCC/DMAP) AcidSensitive->Steglich Yes (e.g., Boc groups) Scale Scale > 100g? StericHindrance->Scale No HATU Method B2: HATU/HBTU (High Cost, High Yield) StericHindrance->HATU Yes (Tetra-substituted) AcidChloride Method A: Acid Chloride (Schotten-Baumann) Scale->AcidChloride Yes (Cost driven) EDC Method B1: EDC/HOBt (Easy Workup) Scale->EDC No (Purification driven) MixedAnh Mixed Anhydride (IBCF)

Figure 1: Decision matrix for selecting acylation reagents based on substrate stability, steric bulk, and reaction scale.

Method A: Classical Acid Chlorides (Schotten-Baumann Conditions)

The Workhorse: Acid chlorides remain the most atom-economical high-yielding method for simple substrates, particularly when utilizing Schotten-Baumann conditions (biphasic system).

Mechanism & Causality

The reaction relies on the high electrophilicity of the acyl chloride carbonyl. The critical "causality" in Schotten-Baumann conditions is the interfacial control . The reaction occurs at the interface of an organic solvent (DCM or Ether) and an aqueous base (NaOH or NaHCO₃).[2] The base neutralizes the HCl byproduct immediately upon formation in the aqueous phase, preventing the protonation of the amine nucleophile in the organic phase, which would otherwise kill the reaction.

Self-Validating Protocol: Schotten-Baumann Amidation

This protocol includes checkpoints to validate success in real-time.

  • Preparation : Dissolve amine (1.0 equiv) in DCM (Concentration ~0.2 M).

  • Biphasic Setup : Add an equal volume of 1M NaOH (or sat. NaHCO₃ for sensitive substrates). Vigorously stir.

    • Validation Check: Ensure distinct layer separation and maximum vortex efficiency. The reaction rate is diffusion-controlled.

  • Addition : Add Acyl Chloride (1.1 - 1.2 equiv) dropwise at 0°C.

    • Why: Exotherm control prevents hydrolysis of the acid chloride before it reacts with the amine.

  • Monitoring : Warm to RT and stir for 1-4 hours.

    • Validation Check: Spot TLC of the organic layer . If starting amine persists, add a small aliquot of acyl chloride. Check pH of aqueous layer; it must remain basic (pH > 9) to scavenge HCl.

  • Workup : Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄.

Yield Expectations
  • Simple Amines: 85-98%

  • Anilines: 75-90%

  • Sterically Hindered: 50-70% (Ketene formation competes)

Method B: Modern Coupling Reagents (EDC/HOBt & HATU)[3]

The Precision Tools: When acid chlorides are too harsh or unstable, in-situ activation using carbodiimides (EDC) or uronium/guanidinium salts (HATU) is preferred.

Comparative Mechanism: EDC vs. HATU

EDC activates the carboxylic acid to an O-acylisourea.[3] This intermediate is prone to rearrangement (N-acylurea byproduct) and racemization. Adding HOBt intercepts this intermediate to form an active ester, which is stable enough to prevent racemization but reactive enough to acylate the amine.

HATU generates an even more reactive species (OAt-active ester) and utilizes the "neighboring group effect" of the pyridine nitrogen in the HOAt moiety to accelerate coupling, often boosting yields in difficult cyclizations or hindered couplings.

CouplingMechanism Acid Carboxylic Acid O_Acyl O-Acylisourea (Unstable Active) Acid->O_Acyl + EDC EDC EDC (Reagent) Rearrange N-Acylurea (Dead End Byproduct) O_Acyl->Rearrange Slow (Side Rxn) ActiveEster OBt-Active Ester (Stable & Reactive) O_Acyl->ActiveEster + HOBt (Fast) HOBt HOBt Product Amide Product ActiveEster->Product + Amine Amine Amine Nucleophile

Figure 2: Mechanism of EDC/HOBt coupling showing the interception of the unstable O-acylisourea to prevent byproduct formation.

Self-Validating Protocol: EDC/HOBt Coupling
  • Activation : Dissolve Carboxylic Acid (1.0 equiv) and HOBt (1.2 equiv) in DMF or DCM. Add EDC.HCl (1.2 equiv).[3]

    • Validation Check: Stir for 15-30 mins. A color change often indicates active ester formation.

  • Coupling : Add Amine (1.0 equiv) and DIPEA (2.0-3.0 equiv).

    • Why DIPEA? EDC.HCl is a salt; the base liberates the free carbodiimide and ensures the amine is nucleophilic (deprotonated).

  • Workup (The "EDC Advantage") : Dilute with EtOAc. Wash with 10% Citric Acid (removes excess amine and EDC urea byproduct), then Sat. NaHCO₃ (removes excess acid/HOBt).

    • Validation Check: The urea byproduct of EDC is water-soluble.[4] If a precipitate forms that doesn't dissolve in water washes, you may have formed the N-acylurea side product (indicative of slow amine attack).

Yield Expectations
  • Standard: 80-95%

  • Chiral Substrates: >90% (with <5% racemization if kept cold)

  • HATU Boost: Can increase yields by 15-20% over EDC for hindered substrates.

Method C: Steglich Esterification (DCC/DMAP)[5]

The Mild Specialist: Specifically used for esterification of sterically hindered alcohols (e.g., tert-butanol) or acid-sensitive substrates where acid chlorides would cause decomposition.

Mechanism & The "Turbo" Effect

DCC activates the acid, but the reaction with alcohols is sluggish compared to amines. DMAP (4-dimethylaminopyridine) acts as a nucleophilic catalyst ("Turbocharger"). It attacks the active ester to form a highly reactive N-acylpyridinium ion, which then transfers the acyl group to the alcohol.

Steglich Acid Carboxylic Acid Inter O-Acylisourea Acid->Inter + DCC DCC DCC AcylPy N-Acylpyridinium (Super-Active) Inter->AcylPy + DMAP (Nucleophilic Attack) DMAP DMAP (Catalyst) AcylPy->DMAP Regenerated Ester Ester Product AcylPy->Ester + Alcohol Alcohol Alcohol (R-OH)

Figure 3: Steglich esterification cycle highlighting the catalytic role of DMAP in generating the N-acylpyridinium species.

Protocol Notes
  • Reagent Order: Add DCC last at 0°C.

  • Solvent: DCM is standard.[5]

  • Filtration: The reaction produces dicyclohexylurea (DCU), a white precipitate.

    • Validation Check: The appearance of heavy white precipitate is the primary visual indicator of reaction progress.

Comparative Data Summary

The following table synthesizes yield data across varying substrate complexities.

FeatureAcid Chloride (Schotten-Baumann)EDC / HOBtHATU / DIPEASteglich (DCC/DMAP)
Primary Yield (Simple) 90 - 98% 85 - 95%95 - 99%80 - 90%
Primary Yield (Hindered) 50 - 70%60 - 80%90 - 95% 70 - 85%
Atom Economy High (HCl byproduct)Medium (Urea byproduct)Low (Large byproduct mass)Medium
Racemization Risk HighLowVery LowModerate
Cost LowMediumHighLow
Purification Extraction / DistillationExtraction (Acid/Base wash)Chromatography usually requiredFiltration (DCU) + Chrom.
Best For Scale-up, Simple AmidesRoutine MedChem, Chiral centers"Failed" reactions, Macrocyclest-Butyl esters, Labile groups
Technical Insight: The "Traffic Light" Yield Metric

In high-throughput experimentation (HTE), yields are often categorized to determine "greenness" and efficiency [1].[6]

  • Green (>70%): Achieved by Acid Chlorides (simple) and HATU (complex).

  • Orange (50-70%): Typical for EDC on hindered anilines without heating.

  • Red (<50%): Often seen with Acid Chlorides on acid-sensitive protecting groups (e.g., Boc cleavage side reactions).

References

  • Organic Chemistry Portal. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (2021). Steglich Esterification (DCC + DMAP). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification. Green Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-2-oxo-1-phenylethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling 2-Chloro-2-oxo-1-phenylethyl acetate (also known as O-Acetylmandeloyl chloride). It is designed for researchers and scale-up chemists requiring immediate, actionable data.

CAS: 1638-63-7 | Formula: C₁₀H₉ClO₃ | Physical State: Liquid (Colorless to Pale Yellow)

Part 1: Chemical Profile & Hazard Identification

Immediate Danger: This compound is a Lachrymator and Corrosive Moisture-Sensitive Acyl Chloride .[1] Upon contact with moisture (air/tissue), it rapidly hydrolyzes to release Hydrogen Chloride (HCl) gas and O-Acetylmandelic acid.

  • Inhalation: The released HCl gas causes immediate, severe respiratory tract burns and pulmonary edema.

  • Skin/Eye Contact: Irreversible corrosive damage.[2] The lachrymatory effect serves as an immediate warning of containment breach.

  • Reactivity: Violent reaction with water, alcohols, and amines.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard nitrile gloves for prolonged tasks. Acyl chlorides can permeate thin nitrile rubber, and the hydrolysis products are corrosive.

PPE Selection Logic

Use the following matrix to select gear based on your operational scale.

Scale / Operation Hand Protection Eye/Face Protection Body Protection
Analytical (< 1 mL, NMR prep)Double Nitrile (min 5 mil). Protocol: Change outer glove immediately upon splash.Safety Glasses with side shields.Standard Lab Coat (Cotton/Poly blend).
Preparative (1 mL – 50 mL)Double Gloving: Inner: Nitrile (5 mil) Outer: Nitrile (8 mil) or Neoprene.Chemical Splash Goggles.[3]Lab Coat + Chemical Resistant Apron (Tyvek/PVC).
Bulk Transfer (> 50 mL, Addition Funnels)Laminate Film (Silver Shield/4H) or Butyl Rubber . Reasoning: High permeation resistance required.Full Face Shield + Splash Goggles.Chemical Resistant Smock/Suit.[3]
Part 3: Engineering Controls & Handling Protocols
3.1 Containment Strategy
  • Primary Barrier: All handling must occur within a certified Chemical Fume Hood with the sash at the lowest working position.

  • Atmosphere: Due to moisture sensitivity, handle under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox for storage/aliquoting.

3.2 Transfer Protocol (Syringe & Cannula)

Avoid pouring. Use positive displacement transfers to prevent aerosolization.

  • Dry Equipment: Ensure all glassware (syringes, needles, flasks) is oven-dried (>120°C) and purged with inert gas.

  • Pressure Equalization: When withdrawing liquid from a sealed septum vial, use a balloon of inert gas or a dual-needle technique to prevent vacuum lock.

  • The "Drop" Check: Before moving the syringe across the lab bench, pull the plunger back slightly to create an air gap at the needle tip. This prevents the reagent from dripping due to thermal expansion or volatility.

3.3 Visualizing the Workflow

The following diagram illustrates the decision logic for safe handling and quenching.

HandlingProtocol Start Start: Reagent Handling CheckMoisture Check: Is Equipment Dry? Start->CheckMoisture DryIt Action: Oven Dry & Purge (N2/Ar) CheckMoisture->DryIt No SelectMethod Select Transfer Method CheckMoisture->SelectMethod Yes DryIt->CheckMoisture Syringe < 10 mL: Gas-Tight Syringe SelectMethod->Syringe Cannula > 10 mL: Cannula Transfer SelectMethod->Cannula Quench Disposal: Quenching Syringe->Quench Cannula->Quench

Caption: Operational workflow ensuring moisture exclusion and safe transfer mechanics.

Part 4: Emergency Response & First Aid

Scenario: Skin Contact

  • Immediate Action: Do NOT wipe the skin (this drives the chemical deeper).

  • Flush: Immediately flush with copious amounts of water for at least 15 minutes.[1]

    • Note: The reaction with water generates heat (exothermic) and HCl. High-volume flushing is critical to dissipate both the heat and the acid.

  • Medical: Seek medical attention immediately. Treat as a Hydrochloric Acid burn.

Scenario: Spill inside Fume Hood

  • Isolate: Close the sash immediately to contain fumes.

  • Neutralize: Do NOT use water.[1][2][3][4][5] Cover the spill with Sodium Carbonate (Soda Ash) or Dry Sand/Vermiculite .

    • Reasoning: Water causes violent fuming. Soda ash neutralizes the acid slowly; sand absorbs the liquid for solid disposal.

  • Clean Up: Once absorbed/neutralized, sweep into a container for hazardous waste.

Part 5: Storage & Waste Disposal
5.1 Storage Conditions
  • Temperature: Refrigerate (2°C – 8°C).

  • Environment: Store under inert gas (Nitrogen/Argon). Cap tightly and seal with Parafilm/electrical tape to prevent moisture ingress.

  • Segregation: Store in a secondary container designated for "Corrosives/Acids". Isolate from alcohols, amines, and bases.

5.2 Waste Disposal
  • Quenching Protocol:

    • Cool a reaction flask containing dilute base (e.g., 1M NaOH or NaHCO₃) in an ice bath.

    • Slowly add the acid chloride (or waste solution) to the stirring base. Never add water/base to the acid chloride.

    • Check pH to ensure neutrality.

  • Classification: Dispose of as Halogenated Organic Solvent Waste .

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102600000, O-Acetylmandelic acid chloride. PubChem. [Link]

  • University of California, Berkeley (EH&S). Standard Operating Procedure: Acyl Chlorides. (General Protocol for Acid Chlorides). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.